OICR-9429-N-C2-NH2
Description
Properties
Molecular Formula |
C31H38F3N7O2 |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
N-[5-[3-[[4-(2-aminoethyl)piperazin-1-yl]methyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C31H38F3N7O2/c1-38-9-15-41(16-10-38)28-6-5-24(18-27(28)37-30(43)25-20-36-29(42)19-26(25)31(32,33)34)23-4-2-3-22(17-23)21-40-13-11-39(8-7-35)12-14-40/h2-6,17-20H,7-16,21,35H2,1H3,(H,36,42)(H,37,43) |
InChI Key |
XQJRWIQMMZCHHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCN(CC4)CCN)NC(=O)C5=CNC(=O)C=C5C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
OICR-9429-N-C2-NH2: A Technical Guide to a WDR5-Targeting Molecule and its Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of OICR-9429 and its derivative, OICR-9429-N-C2-NH2, molecules at the forefront of epigenetic cancer therapy research. OICR-9429 is a potent and selective small-molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL). By disrupting this interaction, OICR-9429 effectively suppresses histone H3 lysine 4 (H3K4) trimethylation, a key epigenetic mark associated with active gene transcription in various cancers. This compound serves as a crucial intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs), enabling the targeted degradation of the WDR5 protein. This guide details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Epigenetic modifications play a pivotal role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. The WDR5-MLL complex is a critical component of the histone methyltransferase machinery responsible for H3K4 trimethylation, which is frequently implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML), bladder cancer, prostate cancer, and ovarian cancer. OICR-9429 has emerged as a valuable chemical probe for studying the biological functions of the WDR5-MLL interaction and as a potential therapeutic agent.[1][2] Its derivative, this compound, extends its utility into the realm of targeted protein degradation, a novel and promising therapeutic modality.[1]
Mechanism of Action
OICR-9429 functions as a competitive antagonist of the WDR5-MLL interaction.[2] It binds to a shallow pocket on the surface of WDR5 that is normally occupied by a conserved arginine anchor in the WDR5-interaction (Win) motif of MLL and other interacting proteins.[2] By occupying this "hotspot," OICR-9429 prevents the assembly of the functional MLL methyltransferase complex. This disruption leads to a global reduction in H3K4 trimethylation levels, particularly at the promoter regions of genes critical for cancer cell proliferation and survival.[3] This, in turn, induces cell cycle arrest, apoptosis, and differentiation in susceptible cancer cells.[2]
This compound, as a ligand for WDR5, is utilized in the synthesis of PROTACs.[1] A PROTAC is a bifunctional molecule that consists of a ligand for a target protein (in this case, an OICR-9429 derivative), a linker, and a ligand for an E3 ubiquitin ligase. By simultaneously binding to WDR5 and an E3 ligase, the PROTAC brings the E3 ligase into close proximity with WDR5, leading to its ubiquitination and subsequent degradation by the proteasome.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data for OICR-9429 from various studies.
Table 1: Binding Affinity and Potency of OICR-9429
| Parameter | Value | Method | Reference |
| Kd vs. WDR5 | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Kd vs. WDR5 | 24 nM | Surface Plasmon Resonance (Biacore) | [4] |
| Kd vs. WDR5 | 52 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| IC50 (WDR5-MLL interaction) | < 1 µM | In-cell assay | [4] |
Table 2: In Vitro Efficacy of OICR-9429 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| T24 | Bladder Cancer | 67.74 | MTT Assay (48h) | [1] |
| UM-UC-3 | Bladder Cancer | 70.41 | MTT Assay (48h) | [1] |
| TCCSUP | Bladder Cancer | 121.42 | MTT Assay (48h) | [1] |
| DU145 | Prostate Cancer | ~75 | MTT Assay (48h) | [5] |
| PC-3 | Prostate Cancer | ~100 | MTT Assay (48h) | [5] |
Table 3: In Vivo Efficacy of OICR-9429
| Cancer Model | Animal Model | Dosage | Route | Outcome | Reference |
| Bladder Cancer Xenograft | Nude Mice | 30 or 60 mg/kg | Intraperitoneal (i.p.) | Suppressed tumor growth, enhanced cisplatin sensitivity | [1] |
| Ovarian Cancer Xenograft | Mouse | 30 or 60 mg/kg | Intraperitoneal (i.p.) | Suppressed tumor proliferation, enhanced cisplatin efficacy | [1] |
| Prostate Cancer Xenograft | Nude Mice | Not specified | Not specified | Synergistic effect with cisplatin in inhibiting tumor growth | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving OICR-9429.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of OICR-9429 on cancer cells.
Materials:
-
Cancer cell lines (e.g., T24, UM-UC-3, DU145, PC-3)
-
Complete growth medium (specific to cell line)
-
OICR-9429 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of OICR-9429 in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the OICR-9429 dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of OICR-9429 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
OICR-9429
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Cisplatin (for combination studies)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 106 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, OICR-9429, cisplatin, OICR-9429 + cisplatin).
-
Administer OICR-9429 (e.g., 30 or 60 mg/kg) via intraperitoneal injection daily or on a specified schedule.
-
Administer cisplatin (e.g., 4 mg/kg) as required for the combination therapy group.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Biotinylated OICR-9429 Pulldown Assay
Objective: To identify the cellular targets of OICR-9429.
Materials:
-
Biotinylated OICR-9429
-
Non-biotinylated OICR-9429 (for competition)
-
Cell lysate from cancer cells
-
Streptavidin-conjugated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cells and quantify the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with biotinylated OICR-9429 for 2-4 hours at 4°C with gentle rotation. For competition experiments, pre-incubate the lysate with an excess of non-biotinylated OICR-9429 for 1 hour before adding the biotinylated compound.
-
Add streptavidin-conjugated magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the expected target (e.g., WDR5). The eluate can also be analyzed by mass spectrometry for unbiased target identification.
PROTAC Synthesis and Application Workflow
This compound is a key building block for creating WDR5-targeting PROTACs. The workflow for its use is as follows:
Conclusion
OICR-9429 is a well-characterized and potent inhibitor of the WDR5-MLL interaction, serving as an invaluable tool for cancer research and a promising lead for therapeutic development. Its derivative, this compound, expands its utility into the exciting field of targeted protein degradation with PROTACs. This technical guide provides a solid foundation for researchers and drug developers to understand and utilize these molecules in their efforts to combat cancer through epigenetic modulation. The provided data and protocols should facilitate the design and execution of further preclinical studies to fully elucidate the therapeutic potential of targeting WDR5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. Synergistic effects of HO-1 inhibition and chemotherapy on tumor proliferation and immune infiltration: An in vitro and in vivo approach to enhancing prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
OICR-9429-N-C2-NH2: A Technical Guide to a WDR5 Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) interaction. Its derivative, OICR-9429-N-C2-NH2, serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering a pathway to induce the targeted degradation of WDR5.[1][2] WDR5 is a critical component of several chromatin-modifying complexes, including the MLL1 complex, and is implicated in the regulation of gene expression.[3][4] Its dysregulation is associated with various cancers, making it an attractive therapeutic target.[4][5] This document provides a comprehensive overview of the WDR5-binding properties of the OICR-9429 core, which are integral to the function of this compound-based PROTACs.
Quantitative Ligand Properties
The following tables summarize the key quantitative data for the parent compound, OICR-9429, which informs the WDR5-binding characteristics of this compound.
Table 1: Binding Affinity of OICR-9429 to WDR5
| Parameter | Value | Method | Reference |
| KD | 93 ± 28 nM | Not Specified | [6][7] |
| KD | 24 nM | Biacore (Surface Plasmon Resonance) | [3] |
| KD | 52 nM | Isothermal Titration Calorimetry (ITC) | [3][8] |
| KD | 51 nM | Biacore | [8] |
| Kdisp | 64 ± 4 nM | Competitive Disruption of WDR5-MLL WIN peptide interaction | [6][7] |
| Ki | 64 nM | Not Specified | [4] |
Table 2: Cellular Activity of OICR-9429
| Assay | Cell Line | IC50 | Reference |
| Disruption of WDR5-MLL1 interaction | Cells | < 1 µM | [3][8] |
| Disruption of WDR5-RbBP5 interaction | Cells | < 1 µM | [3][8] |
| Cell Viability | T24 (Bladder Cancer) | 67.74 µM | [5] |
| Cell Viability | UM-UC-3 (Bladder Cancer) | 70.41 µM | [5] |
| Cell Viability | TCCSUP (Bladder Cancer) | 121.42 µM | [5] |
Mechanism of Action
OICR-9429 functions by competitively binding to the MLL-binding pocket on the surface of WDR5.[6] This pocket is responsible for the interaction with a specific sequence on MLL known as the WDR5-Interacting (WIN) motif.[6] By occupying this site, OICR-9429 effectively disrupts the formation of the WDR5-MLL complex, which is essential for the histone methyltransferase activity of MLL1 that leads to H3K4 trimethylation.[5][7] The disruption of this protein-protein interaction is the basis for its anti-leukemic and anti-cancer activities.[5][6] this compound retains this WDR5-binding moiety, enabling its use in PROTACs to bring an E3 ubiquitin ligase into proximity with WDR5, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Experimental Protocols
Binding Affinity Determination (Surface Plasmon Resonance)
A Biacore assay is utilized to measure the binding affinity of OICR-9429 to WDR5.[3]
-
Immobilization: Recombinant human WDR5 protein is immobilized on a sensor chip.
-
Binding: A series of concentrations of OICR-9429 in a suitable buffer are flowed over the chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Data Analysis: The association and dissociation rates are calculated from the sensorgrams, and these are used to determine the equilibrium dissociation constant (KD).
Cell Viability Assay
The effect of OICR-9429 on the viability of cancer cells is assessed using a luminescent cell viability assay.[7]
-
Cell Seeding: Actively proliferating human cancer cells (e.g., primary human AML cells) are seeded in 96-well plates at a density of 20,000 cells per well.[7]
-
Treatment: Cells are treated with various concentrations of OICR-9429 or a vehicle control (e.g., 0.05% DMSO).[7]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[7]
-
Lysis and Luminescence Measurement: A reagent such as Cell Titer-Glo is added to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: The luminescent signal is measured using a luminometer, and the IC50 value is calculated from the dose-response curve.
Selectivity
OICR-9429 exhibits high selectivity for WDR5. It has been tested against a panel of 22 human methyltransferases, 9 different WD40- and histone reader domains, and over 250 other kinases, GPCRs, ion channels, and transporters, showing no significant binding or inhibition.[6] A closely related analog, OICR-0547, which does not antagonize WDR5, is available as a negative control for cellular assays.[3]
Application in PROTAC Development
The this compound derivative is specifically designed for the synthesis of PROTACs.[1][2] The amine functional group provides a convenient attachment point for a linker, which is then connected to a ligand for an E3 ubiquitin ligase. This bifunctional molecule can then recruit the E3 ligase to WDR5, leading to its ubiquitination and subsequent degradation by the proteasome.
Conclusion
This compound, by virtue of its core structure derived from the potent and selective WDR5 antagonist OICR-9429, is a valuable tool for researchers in the field of targeted protein degradation. The well-characterized binding properties and mechanism of action of the OICR-9429 scaffold provide a strong foundation for the development of novel therapeutics targeting WDR5-dependent pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. scitechnol.com [scitechnol.com]
OICR-9429-N-C2-NH2 for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of OICR-9429-N-C2-NH2, a derivative of the potent WD repeat-containing protein 5 (WDR5) inhibitor OICR-9429, specifically functionalized for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the synthesis of WDR5-targeting PROTACs, experimental protocols for their evaluation, and quantitative data on their degradation efficacy.
Introduction to OICR-9429 and WDR5-Targeting PROTACs
OICR-9429 is a high-affinity small molecule inhibitor that targets the WDR5-interacting (WIN) site of WDR5, a scaffold protein crucial for the assembly and activity of multiple protein complexes, including the mixed-lineage leukemia (MLL) histone methyltransferase complex.[1][2] By disrupting the WDR5-MLL interaction, OICR-9429 has shown therapeutic potential in various cancers.[1][2]
PROTAC technology offers an alternative therapeutic strategy to traditional inhibition by inducing the degradation of a target protein. PROTACs are heterobifunctional molecules composed of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a synthetic derivative of OICR-9429 featuring a two-carbon linker with a terminal amine group (-N-C2-NH2). This amine functionality serves as a versatile chemical handle for conjugation to various E3 ligase ligands, enabling the synthesis of a diverse range of WDR5-targeting PROTACs. A common strategy for creating such a derivative involves replacing the morpholine moiety of OICR-9429 with a piperazine group tethered to a short ethylamine linker.[2]
Synthesis of WDR5-Targeting PROTACs using this compound
The synthesis of a WDR5-targeting PROTAC from this compound typically involves a standard amide coupling reaction with the carboxylic acid moiety of a linker attached to an E3 ligase ligand, such as those for Von Hippel-Lindau (VHL) or Cereblon (CRBN).
General Amide Coupling Protocol
This protocol outlines the general steps for the conjugation of this compound to an E3 ligase ligand-linker construct possessing a terminal carboxylic acid.
Materials:
-
This compound
-
E3 ligase ligand-linker-COOH (e.g., Pomalidomide-linker-COOH or VH032-linker-COOH)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (N,N-Dimethylformamide) or CH2Cl2 (Dichloromethane)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the E3 ligase ligand-linker-COOH (1.0 equivalent) in anhydrous DMF.
-
Add the coupling agent(s) (e.g., HATU, 1.2 equivalents, or HBTU/HOBt, 1.2 equivalents each) and DIPEA (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vessel, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated E3 ligase ligand-linker mixture.
-
Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final WDR5-targeting PROTAC.[3][4][5]
Quantitative Data on WDR5-Targeting PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize reported data for PROTACs derived from OICR-9429.
| PROTAC ID | E3 Ligase Ligand | Linker Description | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS33 | VHL | Long PEG-based linker | MV4;11 | 260 ± 56 | 71 ± 5 | [2][6] |
| MS40 | CRBN | PEG and aromatic linker | MV4;11 | 42 ± 41 | 77 ± 12 | [7] |
| MS67 | VHL | Shorter linker than MS33 | MV4;11 | 3.7 | 94 | [8] |
| 8g | VHL | Aliphatic linker | MV4-11WDR5-HiBiT | ~100 | >90 | [1] |
| 17b | VHL | PEG linker | MV4-11WDR5-HiBiT | ~300 | >90 | [1] |
Experimental Protocols for PROTAC Evaluation
Western Blot Analysis of WDR5 Degradation
Western blotting is a standard method to quantify the reduction in cellular levels of a target protein following PROTAC treatment.[9][10][11]
Materials:
-
Cancer cell line expressing WDR5 (e.g., MV4;11)
-
WDR5-targeting PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and reagents
-
6-well plates
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against WDR5
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the WDR5 PROTAC or DMSO for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-WDR5 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the WDR5 band intensity to the loading control.
-
Calculate the percentage of WDR5 degradation relative to the DMSO-treated control.
-
Visualizations
Signaling Pathway of WDR5-Targeting PROTAC
Caption: Mechanism of action for a WDR5-targeting PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for WDR5 PROTAC synthesis and evaluation.
Logical Relationship of PROTAC Components
Caption: Components of a WDR5-targeting PROTAC.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
OICR-9429-N-C2-NH2: A Technical Guide for Researchers
CAS Number: 2407457-55-8
OICR-9429-N-C2-NH2 is a specialized chemical compound primarily utilized as a high-affinity ligand for the WD repeat-containing protein 5 (WDR5) and serves as a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its parent compound, OICR-9429, including its mechanism of action, biophysical and cellular data, and detailed experimental protocols. The role of this compound in the development of targeted protein degraders is also elaborated.
Core Compound: OICR-9429
OICR-9429 is a potent and selective small-molecule antagonist of the WDR5-Mixed Lineage Leukemia (MLL) interaction.[1][2] By binding to a pocket on WDR5 that is critical for its interaction with MLL, OICR-9429 effectively disrupts the MLL1 complex, which is essential for the methylation of histone H3 at lysine 4 (H3K4me3).[3] This inhibition of histone methylation makes OICR-9429 a valuable chemical probe for studying the biological functions of WDR5 and a potential therapeutic agent in cancers where the MLL complex is dysregulated, such as in certain types of leukemia.[3][4]
Physicochemical Properties of OICR-9429
| Property | Value |
| CAS Number | 1801787-56-3 |
| Molecular Formula | C29H32F3N5O3 |
| Molecular Weight | 555.59 g/mol |
| Appearance | White to off-white solid |
Quantitative Data for OICR-9429
The following tables summarize the binding affinity and cellular activity of OICR-9429 from various studies.
Table 1: Binding Affinity of OICR-9429 for WDR5
| Assay | Kd (nM) |
| Isothermal Titration Calorimetry (ITC) | 52 |
| Surface Plasmon Resonance (Biacore) | 24 - 51 |
| Fluorescence Polarization (FP) | 64 |
Table 2: Cellular Activity of OICR-9429
| Cell Line | Assay | IC50 (µM) |
| T24 (Bladder Cancer) | Cell Viability | 67.74 |
| UM-UC-3 (Bladder Cancer) | Cell Viability | 70.41 |
| TCCSUP (Bladder Cancer) | Cell Viability | 121.42 |
| Various Cell Lines | Disruption of WDR5-MLL1/RbBP5 interaction | < 1 |
Signaling Pathway and Mechanism of Action
OICR-9429 functions by competitively inhibiting the protein-protein interaction between WDR5 and MLL. This disruption prevents the proper assembly and function of the MLL histone methyltransferase complex, leading to a decrease in H3K4 trimethylation at target gene promoters. This has downstream effects on gene expression, leading to cell cycle arrest, apoptosis, and reduced proliferation in cancer cells dependent on this pathway.
Caption: Mechanism of action of OICR-9429.
Experimental Protocols
Cell Viability Assay
This protocol is adapted from studies on OICR-9429 in acute myeloid leukemia (AML) and bladder cancer cells.[4][5][6]
-
Cell Seeding: Seed 20,000 viable, actively proliferating cells per well in a 96-well plate in triplicate.
-
Treatment: Treat the cells with OICR-9429 at various concentrations (e.g., 0-10 µM or higher for less sensitive lines) or with 0.05% DMSO as a vehicle control.[4][6]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[4][6]
-
Viability Measurement: Measure cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Record the luminescence on a luminometer and calculate the IC50 values.
Western Blot for H3K4me3 Levels
This protocol is a general guide based on the mechanism of action of OICR-9429.
-
Cell Treatment: Treat cells with OICR-9429 at the desired concentration and for the desired time.
-
Histone Extraction: Isolate histones from the cell nuclei using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K4me3. Also, probe for a loading control, such as total Histone H3.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels upon treatment with OICR-9429.
This compound as a PROTAC Intermediate
This compound is a derivative of OICR-9429 that has been modified with a short linker containing a terminal amine group (-NH2). This amine group serves as a chemical handle for conjugation to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The resulting bifunctional molecule is a PROTAC, which can simultaneously bind to WDR5 and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of WDR5.
PROTAC Synthesis Workflow
The general workflow for synthesizing a WDR5-targeting PROTAC using this compound is as follows:
Caption: PROTAC synthesis using this compound.
This synthetic strategy allows for the modular creation of a library of WDR5 degraders with different linkers and E3 ligase ligands to optimize their degradation efficiency and cellular permeability. The development of such PROTACs offers an alternative therapeutic strategy to simple inhibition, as targeted degradation can have a more profound and lasting effect on cellular protein levels.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to OICR-9429 and its Derivative OICR-9429-N-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of OICR-9429 and its amine-functionalized derivative, OICR-9429-N-C2-NH2, potent antagonists of the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia 1 (MLL1) interaction. This document details their chemical properties, mechanism of action, and applications in cancer research, with a focus on providing actionable data and protocols for the scientific community.
Core Chemical and Physical Properties
OICR-9429 is a first-in-class small molecule inhibitor that has been pivotal in studying the biological functions of the WDR5-MLL1 protein-protein interaction.[1][2] Its derivative, this compound, serves as a crucial intermediate for the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5]
| Property | OICR-9429 | This compound |
| Molecular Weight | 555.6 g/mol [6] | 597.67 g/mol [3][5][7] |
| Molecular Formula | C₂₉H₃₂F₃N₅O₃[1][6][8] | C₃₁H₃₈F₃N₇O₂[3][7] |
| IUPAC Name | N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide[6][9] | Not explicitly stated in the search results. It is described as a ligand for WDR5 used in the synthesis of PROTACs.[3][4][5] |
| CAS Number | 1801787-56-3[1][6] | 2407457-55-8[3][7] |
Mechanism of Action: Disrupting the WDR5-MLL1 Axis
OICR-9429 functions as a potent and selective antagonist of the WDR5-MLL1 interaction.[1][2][9] WDR5 is a critical component of the MLL1 histone methyltransferase complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark for transcriptional activation.[2] Dysregulation of MLL1 activity is a hallmark of certain cancers, particularly acute myeloid leukemia (AML).[2]
OICR-9429 competitively binds to the MLL1-binding pocket on WDR5, thereby preventing the assembly of the functional MLL1 complex.[10] This leads to a reduction in H3K4 trimethylation and subsequent downregulation of target gene expression, which can induce anti-proliferative and pro-apoptotic effects in cancer cells.[10]
Biological Activity and Efficacy
OICR-9429 exhibits high-affinity binding to WDR5 and effectively disrupts its interaction with MLL1 in cellular contexts. Its efficacy has been demonstrated in various cancer models, particularly in acute myeloid leukemia.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 24 nM | Biacore | [8] |
| 52 nM | Isothermal Titration Calorimetry (ITC) | [2][8] | |
| 93 ± 28 nM | Surface Plasmon Resonance | [11][12] | |
| Displacement (Kdisp) | 64 ± 4 nM | Fluorescence Polarization | [11][12] |
| Cellular IC₅₀ | < 1 µM | Disruption of WDR5-MLL1 and WDR5-RbBP5 interactions | [2][8] |
| Cell Viability IC₅₀ | 70.41 µM (UM-UC-3 cells) | Cell-based assay | [10] |
| 67.74 µM (T24 cells) | Cell-based assay | [10] | |
| 121.42 µM (TCCSUP cells) | Cell-based assay | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of OICR-9429.
This assay is used to quantify the ability of OICR-9429 to displace a fluorescently labeled MLL1 peptide from WDR5.
-
Reagents : Purified WDR5 protein, fluorescein-labeled MLL1 peptide, OICR-9429.
-
Procedure :
-
A solution of WDR5 and the fluorescent MLL1 peptide is prepared and allowed to equilibrate.
-
Serial dilutions of OICR-9429 are added to the WDR5-peptide complex.
-
The fluorescence polarization of the solution is measured after incubation.
-
-
Data Analysis : A decrease in fluorescence polarization indicates the displacement of the MLL1 peptide from WDR5 by OICR-9429. The Kdisp value is calculated by fitting the data to a competitive binding model.
This assay determines the effect of OICR-9429 on the proliferation of cancer cells.
-
Cell Culture : Human AML cells (e.g., MV4-11) or other cancer cell lines are seeded in 96-well plates.[11]
-
Treatment : Cells are treated with increasing concentrations of OICR-9429 or a vehicle control (e.g., DMSO).[11]
-
Incubation : Plates are incubated for a specified period (e.g., 72 hours).[11]
-
Measurement : Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo), which measures ATP levels as an indicator of metabolically active cells.[11]
-
Data Analysis : The luminescent signal is measured, and IC₅₀ values are calculated by plotting cell viability against the logarithm of the inhibitor concentration.
This compound in PROTAC Development
The amine group on this compound provides a reactive handle for conjugation to an E3 ubiquitin ligase ligand via a linker.[4][5] This forms a PROTAC, a heterobifunctional molecule that recruits the target protein (WDR5) to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5]
Conclusion
OICR-9429 has emerged as a valuable chemical probe for elucidating the roles of the WDR5-MLL1 complex in health and disease. Its derivative, this compound, further extends its utility into the realm of targeted protein degradation. The data and protocols presented in this guide are intended to support ongoing research and drug discovery efforts targeting epigenetic pathways in cancer and other diseases.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. scitechnol.com [scitechnol.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 9. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
OICR-9429-N-C2-NH2: A Technical Guide to its Discovery and Development as a WDR5-MLL Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-9429 is a first-in-class, potent, and selective small-molecule antagonist of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2] Its discovery represents a significant advancement in the pharmacological targeting of epigenetic regulators for cancer therapy. OICR-9429 binds with high affinity to the MLL-binding pocket of WDR5, disrupting the formation of the MLL1 complex and subsequently inhibiting histone H3 lysine 4 (H3K4) methylation, a critical mark for gene activation.[3][4] This targeted disruption of a key epigenetic mechanism has demonstrated therapeutic potential in preclinical models of acute myeloid leukemia (AML) and other cancers.[3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to OICR-9429. OICR-9429-N-C2-NH2 is a derivative of OICR-9429 designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), enabling targeted degradation of WDR5.[5]
Discovery and Medicinal Chemistry
The development of OICR-9429 was the result of a structure-guided medicinal chemistry effort aimed at identifying small molecules that could effectively disrupt the WDR5-MLL1 interaction.[3][6] Initial screening and optimization led to the identification of a benzamide scaffold as a promising starting point.[6] Through iterative cycles of chemical synthesis, co-crystallography, and in silico modeling, the scaffold was optimized to enhance potency and selectivity for WDR5.[6] This process culminated in the synthesis of OICR-9429, which demonstrated low nanomolar affinity for WDR5 and potent disruption of the WDR5-MLL1 interaction in biochemical and cellular assays.[2][6]
Mechanism of Action
OICR-9429 functions by competitively binding to the "WIN" (WDR5-interacting) motif-binding pocket on the surface of WDR5.[3] This pocket is the natural binding site for a conserved arginine-containing sequence within the MLL1 protein.[3][7] By occupying this critical interaction site, OICR-9429 physically prevents the association of MLL1 with WDR5, a necessary step for the proper assembly and enzymatic activity of the MLL1 histone methyltransferase complex.[2][3] The disruption of this complex leads to a reduction in H3K4 methylation at target gene promoters, ultimately altering gene expression and inducing anti-proliferative and pro-differentiation effects in cancer cells.[3]
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scitechnol.com [scitechnol.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
The Critical Role of WDR5 in MLL-Rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis, characterized by chromosomal translocations involving the KMT2A (MLL1) gene. The resulting MLL fusion proteins drive a potent oncogenic program. A key player in the pathogenicity of MLL-r leukemia is the WD repeat-containing protein 5 (WDR5), an essential component of the MLL1 histone methyltransferase complex. This technical guide provides an in-depth examination of the pivotal role of WDR5 in the initiation and maintenance of MLL-r leukemia, its mechanism of action, and its emergence as a promising therapeutic target. We will delve into the structural basis of the WDR5-MLL1 interaction, downstream signaling pathways, and the effects of its inhibition, supported by quantitative data and detailed experimental protocols.
Introduction: The WDR5-MLL1 Axis in Leukemogenesis
WDR5 is a highly conserved scaffolding protein that plays a crucial role in the assembly and enzymatic activity of the MLL1 complex.[1] This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark predominantly associated with active gene transcription.[2] In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits the MLL1 complex, including WDR5, to target genes, leading to their sustained expression and driving leukemic transformation.[3]
WDR5 is indispensable for the catalytic activity of the MLL1 complex.[4] It functions by presenting the histone H3 tail for methylation and by stabilizing the interaction between MLL1 and other core components of the complex, such as RbBP5 and ASH2L.[5] The interaction between WDR5 and MLL1 occurs through a conserved "Win" (WDR5-interacting) motif on MLL1, which binds to a central pocket on the top surface of the doughnut-shaped WDR5 protein.[5][6] This specific protein-protein interaction has become a focal point for the development of targeted therapies.
High expression of WDR5 is observed in both acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) and is associated with high-risk leukemia.[7][8] Studies have shown that genetic or pharmacological inhibition of WDR5 leads to a significant reduction in MLL-r leukemia cell proliferation, induction of apoptosis, and myeloid differentiation, highlighting its critical role in maintaining the leukemic state.[7][9]
The WDR5-MLL Signaling Pathway
The WDR5-MLL signaling pathway is central to the aberrant gene expression program in MLL-r leukemia. The MLL fusion protein, through its remaining N-terminal portion, retains the ability to bind to essential cofactors, including MEN1, and directs the MLL1 complex to target loci. WDR5, as a core component of this complex, is crucial for the subsequent H3K4 trimethylation and transcriptional activation of key downstream target genes like HOXA9 and MEIS1, which are critical for leukemic stem cell function and self-renewal.
Caption: WDR5-MLL1 signaling in MLL-rearranged leukemia.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the WDR5-MLL interaction and its inhibition.
Table 1: Binding Affinities of WDR5 Interactions
| Interacting Partner | Method | Binding Affinity (Kd) | Reference |
| MLL1 Win peptide | Isothermal Titration Calorimetry (ITC) | 1.7 µM | [10] |
| MLL1 Win peptide | Surface Plasmon Resonance (SPR) | 0.12 µM | [11] |
| MLL2 Win peptide | Isothermal Titration Calorimetry (ITC) | 0.16 µM | [10] |
| MLL3 Win peptide | Isothermal Titration Calorimetry (ITC) | 2.03 µM | [10] |
| SET1A Win peptide | Isothermal Titration Calorimetry (ITC) | 0.26 µM | [10] |
| SET1B Win peptide | Isothermal Titration Calorimetry (ITC) | 0.10 µM | [10] |
| Ac-ARA-NH2 (3-mer peptide) | Competitive Binding Assay (Ki) | 120 nM | [11] |
| Ac-ART-NH2 (3-mer peptide) | Competitive Binding Assay (Ki) | 20 nM | [11] |
| OICR-9429 | Biochemical Assay | 93 ± 28 nM | [12] |
Table 2: Inhibitor Potency against MLL-r Leukemia Cells
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| OICR-9429 | MOLM-13 | Cell Viability | ~1 µM | [12] |
| MM-401 | MOLM-13 | Cell Growth Inhibition | ~5 µM | [13] |
| MM-589 | MOLM-13 | Cell Growth Inhibition | < 100 nM | [13] |
| WDR5-0103 | MLL Trimeric Complex | In vitro HMT activity | 39 ± 10 µM | [4] |
| Compound 262 | MLL-r cells | Anti-leukemia cell growth | 2.1 to 25.5 nM | [14] |
| MS67 | MLL-r AML lines | In vitro growth inhibition | More potent than OICR-9429 | [15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Co-Immunoprecipitation (Co-IP) to Detect WDR5-MLL Interaction
This protocol is used to verify the interaction between WDR5 and MLL fusion proteins in leukemia cells.
Caption: Workflow for Co-Immunoprecipitation.
Protocol:
-
Cell Culture and Lysis: Culture MLL-r leukemia cells (e.g., MOLM-13, MV4-11) to a density of 1-2 x 107 cells. Harvest and wash cells with cold PBS. Lyse cells in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Pre-clearing: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and pre-clear by incubating with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube. Add the primary antibody against the protein of interest (e.g., anti-MLL1) and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting partner (e.g., anti-WDR5).
Chromatin Immunoprecipitation (ChIP) for WDR5 Occupancy
This protocol is used to identify the genomic regions occupied by WDR5 in leukemia cells.
Protocol:
-
Cross-linking: Treat MLL-r leukemia cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G beads. Incubate the chromatin with an anti-WDR5 antibody overnight at 4°C.
-
Capture and Washing: Capture the antibody-protein-DNA complexes with Protein A/G beads. Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters (e.g., HOXA9, MEIS1) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Cell Viability and Apoptosis Assays
These assays are used to assess the effect of WDR5 inhibitors on leukemia cell survival.
Protocol:
-
Cell Seeding: Seed MLL-r leukemia cells in 96-well plates at a density of 1 x 104 cells/well.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the WDR5 inhibitor or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Viability Assessment (MTT or CellTiter-Glo Assay):
-
MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Harvest the treated cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Therapeutic Targeting of WDR5
The critical dependence of MLL-r leukemias on the WDR5-MLL interaction makes it an attractive therapeutic target. Several small-molecule inhibitors have been developed to disrupt this interaction. These inhibitors typically bind to the MLL-binding pocket on WDR5, preventing the recruitment of the MLL1 complex to chromatin.
Caption: Mechanism of action of WDR5 inhibitors.
The development of potent and specific WDR5 inhibitors holds great promise for the treatment of MLL-r leukemias.[13] However, potential resistance mechanisms, such as mutations in the WDR5 inhibitor-binding pocket, are an area of active investigation.[14][16] Future strategies may involve combination therapies, such as dual WDR5-MLL1 and HDAC inhibitors, to enhance efficacy and overcome resistance.[17]
Conclusion
WDR5 is a linchpin in the pathobiology of MLL-rearranged leukemia. Its role as a critical scaffold for the MLL1 complex, essential for the aberrant histone methylation and gene expression that drive leukemogenesis, is well-established. The wealth of structural and functional data has paved the way for the development of targeted inhibitors that disrupt the WDR5-MLL1 interaction, showing promising preclinical activity. This technical guide provides a comprehensive overview of the fundamental role of WDR5, offering valuable insights for researchers and clinicians working towards more effective therapies for this devastating disease. Further exploration of WDR5's multifaceted functions and the development of next-generation inhibitors will undoubtedly continue to be a vibrant area of cancer research.
References
- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Loss of Wdr5 attenuates MLL-rearranged leukemogenesis by suppressing Myc targets. - OAK Open Access Archive [oak.novartis.com]
- 10. The plasticity of WDR5 peptide-binding cleft enables the binding of the SET1 family of histone methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to an event-driven mechanism of targeted protein degradation.[1] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[7][8] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering the potential for greater efficacy and durability compared to traditional inhibitors.[2][9] This technical guide provides an in-depth overview of the core principles of PROTAC technology, including their mechanism of action, design considerations, and the experimental protocols crucial for their development and validation.
Core Principles of PROTAC Technology
The efficacy of a PROTAC is underpinned by its ability to induce the formation of a stable ternary complex, comprising the PROTAC, the target protein, and an E3 ubiquitin ligase.[10][11] This induced proximity is the critical first step in the catalytic cycle of PROTAC-mediated protein degradation.
The Ubiquitin-Proteasome System (UPS)
The UPS is a fundamental cellular process for maintaining protein homeostasis by removing misfolded or damaged proteins.[8] This process involves a three-step enzymatic cascade:
-
Ubiquitin Activation (E1): An E1 activating enzyme utilizes ATP to adenylate a ubiquitin molecule and then forms a thioester bond with it.[3][9]
-
Ubiquitin Conjugation (E2): The activated ubiquitin is transferred to an E2 conjugating enzyme.[9]
-
Ubiquitin Ligation (E3): An E3 ubiquitin ligase recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[9] The human genome encodes over 600 E3 ligases, providing a vast repertoire for specific substrate recognition.[12][13]
A polyubiquitin chain is formed through the sequential addition of ubiquitin molecules, which then serves as a recognition signal for the 26S proteasome, a multi-subunit protease complex that degrades the tagged protein into small peptides.[2][8]
PROTAC Mechanism of Action
PROTACs co-opt the UPS by acting as a molecular bridge between a target protein and an E3 ligase.[2][4] The process can be summarized in the following steps:
-
Binding: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase.[14]
-
Ternary Complex Formation: This dual binding results in the formation of a POI-PROTAC-E3 ligase ternary complex.[10] The stability and conformation of this complex are critical for efficient degradation.[11]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to the surface of the POI.[8]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[2]
-
Recycling: The PROTAC molecule is then released and can participate in another cycle of degradation.[2][3]
Quantitative Analysis of PROTAC Efficacy
The potency and efficacy of PROTACs are commonly characterized by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | HeLa | ~10 | >90 | [15] |
| dBET1 | BRD4 | CRBN | HEK293 | ~30 | >90 | [15] |
| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | 1 | >95 | |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | <5 | >90 | |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [16] |
| IR-1 | BTK | CRBN | Mino | <10 | ~90 | [16] |
| RC-3 | BTK | CRBN | Mino | <10 | ~90 | [16] |
| GP262 | PI3K | CRBN | MDA-MB-231 | 42.23 - 227.4 | Not specified | [7] |
| GP262 | mTOR | CRBN | MDA-MB-231 | 45.4 | Not specified | [7] |
| KRAS G12D degrader 1 | KRAS G12D | VHL | MIA PaCa-2 | 1.8 | Not specified | [1] |
Experimental Protocols
The development and characterization of PROTACs involve a suite of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
These assays are crucial for understanding the initial and most critical step in the PROTAC mechanism.
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). It is the gold standard for measuring cooperativity.[20][21]
-
Sample Preparation:
-
Purify the target protein and the E3 ligase complex.
-
Dialyze all proteins and the PROTAC into the same buffer to minimize heats of dilution.
-
-
Binary Binding Experiments:
-
To determine the binding affinity of the PROTAC to the E3 ligase (KD1), titrate the PROTAC into the E3 ligase solution in the ITC cell.
-
To determine the binding affinity of the PROTAC to the target protein (KD2), titrate the PROTAC into the target protein solution.
-
-
Ternary Complex Experiment:
-
To measure the binding of the PROTAC to the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase solution with an excess of the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex solution.
-
-
Data Analysis:
-
Analyze the titration data using a suitable binding model (e.g., one-site binding) to determine the binding affinities.
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary. An α value greater than 1 indicates positive cooperativity, while a value less than 1 indicates negative cooperativity.
-
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity data for binary and ternary complex formation.[13][21][22][23][24]
-
Immobilization:
-
Immobilize the E3 ligase (or target protein) onto the surface of an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.
-
-
Ternary Interaction Analysis:
-
Flow a series of solutions containing a fixed, saturating concentration of the target protein (or E3 ligase) and varying concentrations of the PROTAC over the immobilized protein surface.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[3][5][25]
-
Reaction Setup:
-
Combine the following components in a reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC at various concentrations
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction products by Western blotting using an antibody specific for the target protein or an anti-ubiquitin antibody. An increase in high-molecular-weight species of the target protein indicates polyubiquitination.
-
Signaling Pathways and Experimental Workflows
PROTACs have been successfully developed to target key proteins in various disease-related signaling pathways. The following diagrams illustrate the mechanism of action and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Caption: PROTAC-mediated degradation of the Androgen Receptor (AR).[2][8][26]
Caption: PROTAC-mediated degradation of Bruton's Tyrosine Kinase (BTK).[10][11][27]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. ptglab.com [ptglab.com]
- 20. benchchem.com [benchchem.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 22. aragen.com [aragen.com]
- 23. o2hdiscovery.co [o2hdiscovery.co]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. lifesensors.com [lifesensors.com]
- 26. PROTAC Compounds Targeting Androgen Receptor for Cancer Therapeutics: Prostate Cancer and Kennedy’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of OICR-9429-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of PROTACs utilizing the OICR-9429 ligand, which targets the WD40 repeat domain 5 (WDR5) protein. The protocols outlined below are intended to guide researchers in the development of novel therapeutic agents for cancers associated with aberrant WDR5 activity.
Introduction
OICR-9429 is a potent and selective small-molecule inhibitor of the WDR5-MLL interaction.[1] WDR5 is a critical component of several protein complexes, including the MLL/SET1 histone methyltransferases, and plays a crucial role in regulating gene expression.[1] Dysregulation of WDR5 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. An OICR-9429-based PROTAC would consist of the OICR-9429 moiety for WDR5 binding, a linker, and a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon). OICR-9429-N-C2-NH2 is a derivative of OICR-9429 functionalized with a C2-amino linker, making it a suitable precursor for PROTAC synthesis.
This compound PROTAC: Synthesis Protocol
While the exact, step-by-step synthesis of this compound is detailed in patent literature (WO2019246570A1), a general and plausible synthetic strategy for OICR-9429 and its subsequent functionalization to the C2-amino derivative is outlined below. This protocol is based on established organic chemistry principles for the synthesis of similar bicyclic and heterocyclic compounds.
A Plausible Multi-Step Synthetic Route:
The synthesis of OICR-9429 can be conceptually broken down into the synthesis of three key fragments followed by their assembly.
Fragment 1: Synthesis of 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid
This fragment constitutes the pyridinone core of OICR-9429. A potential synthesis is a multi-step reaction starting from a trifluoromethyl-containing building block.
Fragment 2: Synthesis of 3'-aminomethyl-4-(4-methylpiperazin-1-yl)biphenyl-3-amine
This biphenyl fragment contains the methylpiperazine and aminomethyl functionalities. Its synthesis would likely involve a Suzuki coupling reaction to form the biphenyl core.
Final Assembly and Functionalization:
The final steps would involve the coupling of these fragments, followed by the introduction of the C2-amino linker.
Table 1: Key Reaction Steps and Conditions
| Step | Reaction | Key Reagents and Conditions |
| 1 | Pyridinone formation | Trifluoromethyl β-ketoester, enamine, cyclization |
| 2 | Suzuki Coupling | Boronic acid/ester derivative, palladium catalyst, base |
| 3 | Amide Bond Formation | Fragment 1, Fragment 2, coupling agent (e.g., HATU, EDCI) |
| 4 | Linker Installation | Boc-protected aminoethyl bromide, followed by deprotection |
Signaling Pathway of WDR5 in Cancer
WDR5 acts as a critical scaffolding protein, primarily within the MLL/SET1 histone methyltransferase complexes, where it is essential for the trimethylation of histone H3 at lysine 4 (H3K4me3). This epigenetic mark is associated with active gene transcription. WDR5 also interacts with other proteins, including the transcription factor c-Myc, to promote the expression of oncogenes. By facilitating the assembly of these transcriptional complexes at specific gene promoters, WDR5 plays a key role in cancer cell proliferation, self-renewal, and survival.
Caption: WDR5 as a central node in oncogenic signaling pathways.
Experimental Protocols for PROTAC Evaluation
A systematic evaluation of a newly synthesized OICR-9429-based PROTAC is crucial to determine its efficacy and mechanism of action. The following experimental workflow is recommended.
Caption: A stepwise workflow for the characterization of PROTAC molecules.
Target Engagement Assays
Objective: To confirm that the OICR-9429 moiety of the PROTAC retains its ability to bind to WDR5 within the cellular environment.
Method: Cellular Thermal Shift Assay (CETSA)
-
Culture cancer cells known to express WDR5 to 80-90% confluency.
-
Treat cells with the OICR-9429 PROTAC at various concentrations for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction by centrifugation.
-
Analyze the amount of soluble WDR5 at each temperature by Western blotting.
-
A shift in the melting curve indicates target engagement.
Ternary Complex Formation Assays
Objective: To demonstrate that the PROTAC can induce the formation of a ternary complex between WDR5 and the recruited E3 ligase.
Method: NanoBRET™ Ternary Complex Assay
-
Co-transfect cells with plasmids expressing WDR5 fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
-
Seed the transfected cells into 96-well plates.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Treat the cells with a serial dilution of the OICR-9429 PROTAC.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure both the donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals.
-
Calculate the NanoBRET™ ratio. An increase in the ratio indicates ternary complex formation.
WDR5 Ubiquitination Assays
Objective: To show that the formation of the ternary complex leads to the ubiquitination of WDR5.
Method: Western Blotting for Ubiquitinated WDR5
-
Treat cells with the OICR-9429 PROTAC for various time points. It is advisable to also treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and quantify the total protein concentration.
-
Perform immunoprecipitation for WDR5.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated WDR5.
WDR5 Degradation Assays
Objective: To quantify the reduction in cellular WDR5 levels following PROTAC treatment.
Method: Western Blotting
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a dose-response of the OICR-9429 PROTAC for a set time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with a primary antibody specific for WDR5.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Quantify the band intensities to determine the extent of WDR5 degradation.
Table 2: Representative Data for WDR5 Degradation
| PROTAC Concentration (nM) | % WDR5 Remaining (normalized to control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 20 (Hook Effect) |
Cellular Phenotype Assays
Objective: To assess the downstream biological consequences of WDR5 degradation.
Method: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed cancer cells in 96-well plates.
-
Treat the cells with a serial dilution of the OICR-9429 PROTAC.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to the wells.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value for the PROTAC.
Conclusion
The development of OICR-9429-based PROTACs represents a promising strategy for the targeted degradation of WDR5 in cancer. The protocols and workflows described in these application notes provide a robust framework for the synthesis, characterization, and biological evaluation of these novel therapeutic agents. Careful and systematic execution of these experiments will be essential for advancing our understanding of WDR5-targeted therapies and for the development of new treatments for patients with WDR5-driven malignancies.
References
Application Notes and Protocols: Conjugation of E3 Ligase Ligand to OICR-9429-N-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the chemical conjugation of an E3 ligase ligand to OICR-9429-N-C2-NH2, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). OICR-9429 is a potent antagonist of the WDR5-MLL interaction, and by conjugating it to an E3 ligase ligand, the resulting PROTAC can induce the targeted degradation of the WDR5 protein.[1][2] this compound is a derivative of OICR-9429 that incorporates a primary amine functional group, enabling straightforward conjugation to an appropriately activated E3 ligase ligand.[3][4]
The most common and efficient method for conjugating a molecule to a primary amine is through the use of an N-hydroxysuccinimide (NHS) ester-activated E3 ligase ligand.[1][5][6][7][8] This method results in the formation of a stable amide bond. This protocol will focus on the use of an NHS-ester functionalized E3 ligase ligand for conjugation to the primary amine of this compound.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | MedChemExpress | Target protein ligand with a primary amine for conjugation. |
| E3 Ligase Ligand-Linker-NHS Ester | Various | Activated E3 ligase ligand for reaction with the primary amine. |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Solvent for dissolving reactants. |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base to facilitate the conjugation reaction. |
| 0.1 M Phosphate-Buffered Saline (PBS) | Thermo Fisher | Buffer for pH control (must be amine-free). |
| High-Performance Liquid Chromatography (HPLC) System | Waters, Agilent | For purification of the final conjugate. |
| C18 Reverse-Phase HPLC Column | Waters, Phenomenex | Stationary phase for HPLC purification. |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | Mobile phase component for HPLC. |
| Water, HPLC Grade | Fisher Scientific | Mobile phase component for HPLC. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Mobile phase additive for HPLC. |
| Mass Spectrometer | Sciex, Thermo | For characterization and confirmation of the final product. |
Experimental Protocols
Preparation of Reactants
-
This compound Solution:
-
Accurately weigh 1-5 mg of this compound.
-
Dissolve in anhydrous DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
E3 Ligase Ligand-Linker-NHS Ester Solution:
-
The NHS ester is moisture-sensitive and should be handled accordingly. Allow the vial to equilibrate to room temperature before opening.
-
Immediately before use, weigh an equimolar amount (or a slight excess, e.g., 1.1 equivalents) of the E3 Ligase Ligand-Linker-NHS Ester.
-
Dissolve in anhydrous DMF to a final concentration of 10 mg/mL.
-
Conjugation Reaction
-
In a clean, dry microcentrifuge tube, add the desired volume of the this compound solution.
-
To this, add the equimolar or slightly excess volume of the E3 Ligase Ligand-Linker-NHS Ester solution.
-
Add DIPEA to the reaction mixture (2-3 equivalents relative to this compound).
-
Gently vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress by LC-MS to check for the formation of the desired product and consumption of the starting materials.
Purification of the Conjugate
-
Once the reaction is complete, the crude reaction mixture can be directly purified by reverse-phase HPLC.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be 5-95% B over 30 minutes. This may need to be optimized depending on the specific E3 ligase ligand and linker used.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
-
Collect the fractions corresponding to the desired product peak.
-
Confirm the identity and purity of the collected fractions by Mass Spectrometry.
-
Lyophilize the pure fractions to obtain the final conjugate as a solid.
Storage
Store the purified conjugate at -20°C or -80°C for long-term stability.
Diagrams
Caption: Experimental workflow for the conjugation of this compound.
Caption: PROTAC-mediated degradation of WDR5 protein.
Quantitative Data Summary
The following table provides a hypothetical summary of expected results for the conjugation reaction and characterization of the final product. Actual results may vary depending on the specific E3 ligase ligand and linker used.
| Parameter | Expected Value | Method of Analysis |
| Reaction Conversion | > 90% | LC-MS |
| Purified Yield | 40-60% | Gravimetric |
| Purity | > 95% | HPLC (UV 254 nm) |
| Identity (Mass) | [M+H]+ calculated vs. observed within 5 ppm | HRMS |
| Binding Affinity (WDR5) | Kd < 100 nM | ITC or SPR |
| Binding Affinity (E3 Ligase) | Kd < 1 µM | ITC or SPR |
| WDR5 Degradation (DC50) | < 100 nM | Western Blot |
Conclusion
The protocol described provides a robust method for the conjugation of this compound to an NHS-ester functionalized E3 ligase ligand. This procedure is a key step in the development of potent and selective PROTACs for the degradation of the WDR5 protein. Careful execution of the reaction and purification steps is crucial for obtaining a high-quality conjugate for downstream biological evaluation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. VHL Ligand-Linker Conjugates 15 | C37H45FN4O8S | CID 137628617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. VHL ligands and functionalized intermediates - Enamine [enamine.net]
Application Notes and Protocols: OICR-9429-N-C2-NH2 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent and selective small molecule antagonist of the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) interaction.[1][2][3] By binding to the MLL binding pocket on WDR5, OICR-9429 effectively disrupts the MLL1 complex, leading to a reduction in histone H3 lysine 4 (H3K4) methylation.[1][4] This inhibitory activity has shown therapeutic potential in various cancers, including acute myeloid leukemia (AML).[1][5]
To leverage the potent WDR5-binding properties of OICR-9429 for targeted protein degradation, the derivative OICR-9429-N-C2-NH2 has been developed. This molecule incorporates a short (C2) linker with a terminal primary amine (-NH2), providing a versatile chemical handle for conjugation to E3 ligase ligands. This enables the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of WDR5 via the ubiquitin-proteasome system.
These application notes provide a comprehensive overview of the chemistry, design, and application of this compound, including detailed protocols for its use in the synthesis and evaluation of WDR5-targeting PROTACs.
This compound: Linker Chemistry and Design
The design of this compound is based on the crystal structure of OICR-9429 in complex with WDR5.[1] Structural analysis revealed that the morpholine group of OICR-9429 is solvent-exposed and does not form critical interactions with the protein.[6] This identified the morpholine as an ideal attachment point for a linker, minimizing potential disruption of the pharmacophore's binding to WDR5.
In this compound, the morpholine moiety is replaced with a piperazine ring functionalized with a 2-carbon ethylamine linker. This modification provides a reactive primary amine for subsequent conjugation reactions, while the piperazine ring serves as a robust anchor. The short C2 linker length is a starting point for PROTAC design and can be further optimized to achieve optimal ternary complex formation with WDR5 and a chosen E3 ligase.
Quantitative Data Summary
The following tables summarize the key quantitative data for the parent compound, OICR-9429, and derivative PROTACs.
| Compound | Parameter | Value | Assay Method | Reference |
| OICR-9429 | Kd | 93 ± 28 nM | [1][6] | |
| OICR-9429 | Kd | 24 nM | Biacore | [6] |
| OICR-9429 | Kd | 52 nM | ITC | [6] |
| OICR-9429 | Kdisp | 64 ± 4 nM | Peptide Displacement | [1] |
| OICR-9429 | IC50 | < 1 µM | Disruption of WDR5-MLL1/RbBP5 interaction in cells | [6] |
| OICR-9429 | IC50 | 67.74 µM | Cell Viability (T24 bladder cancer cells, 48h) | |
| OICR-9429 | IC50 | 70.41 µM | Cell Viability (UM-UC-3 bladder cancer cells, 48h) |
| PROTAC Derivative | Parameter | Value | Cell Line | Reference |
| MS33 (OICR-9429 based) | DC50 | 260 ± 56 nM | MV4;11 (AML) | |
| MS33 (OICR-9429 based) | Dmax | 71 ± 5% | MV4;11 (AML) | |
| MS67 (OICR-9429 based) | DC50 | 3.7 ± 1.4 nM | MV4;11 (AML) | |
| MS67 (OICR-9429 based) | Dmax | 94 ± 1% | MV4;11 (AML) |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the synthetic schemes for OICR-9429 derivatives. The synthesis involves the modification of a key intermediate in the OICR-9429 synthesis to introduce the piperazine-ethylamine linker.
Materials:
-
Appropriate precursors for the OICR-9429 core structure
-
tert-butyl (2-(piperazin-1-yl)ethyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard reagents and solvents for organic synthesis
-
Silica gel for column chromatography
-
HPLC and LC-MS for purification and analysis
Procedure:
-
Synthesis of the OICR-9429 core structure: Synthesize the biphenyl-pyridone core of OICR-9429 following established literature procedures, but replacing the final coupling partner (N-methylpiperazine) with a suitable precursor for the introduction of the linker.
-
Coupling of the linker: React the core structure with tert-butyl (2-(piperazin-1-yl)ethyl)carbamate under appropriate coupling conditions (e.g., nucleophilic aromatic substitution).
-
Purification: Purify the Boc-protected intermediate by silica gel column chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir the reaction at room temperature until the deprotection is complete (monitor by LC-MS).
-
Final Purification: Remove the solvent and excess TFA under reduced pressure. Purify the final product, this compound, by reverse-phase HPLC to yield the desired compound.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Conjugation of this compound to an E3 Ligase Ligand (PROTAC Synthesis)
This protocol describes a general method for conjugating the amine-functionalized OICR-9429 derivative to a carboxylate-containing E3 ligase ligand via amide bond formation.
Materials:
-
This compound
-
E3 ligase ligand with a terminal carboxylic acid linker (e.g., pomalidomide-linker-COOH)
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or DMSO
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and product analysis
Procedure:
-
Dissolution: Dissolve the E3 ligase ligand-linker-COOH (1 equivalent) in anhydrous DMF or DMSO.
-
Activation: Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 3 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1 equivalent) in anhydrous DMF or DMSO to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Quenching and Purification: Once the reaction is complete, quench with water and purify the crude product by reverse-phase HPLC.
-
Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Protocol 3: WDR5 Degradation Assay
This protocol outlines a general workflow for assessing the ability of a newly synthesized OICR-9429-based PROTAC to induce the degradation of endogenous WDR5 in cells.
Materials:
-
Cancer cell line expressing WDR5 (e.g., MV4;11)
-
Cell culture medium and supplements
-
OICR-9429-based PROTAC, parent compound OICR-9429, and negative control
-
DMSO for stock solutions
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against WDR5 and a loading control (e.g., GAPDH, Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC, OICR-9429, and a negative control in cell culture medium. Treat the cells with the compounds for a specified time (e.g., 18-24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against WDR5 and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the WDR5 signal to the loading control. Calculate the percentage of WDR5 degradation relative to the vehicle control to determine the DC50 and Dmax values.
Conclusion
This compound serves as a valuable chemical tool for the development of WDR5-targeting PROTACs. Its design, based on the well-characterized WDR5 inhibitor OICR-9429, provides a robust starting point for researchers in oncology and chemical biology. The protocols provided herein offer a framework for the synthesis and evaluation of these novel therapeutic agents.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for OICR-9429 in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent and selective small-molecule inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3][4] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression through the trimethylation of histone H3 at lysine 4 (H3K4me3).[2][5] In certain subtypes of acute myeloid leukemia (AML), particularly those with MLL rearrangements or specific mutations like in the C/EBPα gene, the WDR5-MLL1 interaction is critical for maintaining the leukemic state.[1][5][6] OICR-9429 competitively binds to the MLL interaction pocket on WDR5, disrupting the complex and leading to a reduction in H3K4me3 levels at target gene promoters.[2][5] This subsequently inhibits proliferation, induces apoptosis, and promotes differentiation in AML cells.[1][7] These application notes provide detailed protocols for utilizing OICR-9429 to study its effects on AML cell lines.
Mechanism of Action
OICR-9429 acts as an antagonist of the WDR5-MLL protein-protein interaction. By occupying the WIN (WDR5-interacting) site on WDR5, OICR-9429 prevents the recruitment of MLL1 and other binding partners to chromatin.[1][2][3] This leads to a decrease in H3K4 trimethylation, a key epigenetic mark associated with active gene transcription.[2][5] In AML cells dependent on this pathway, the inhibition of the WDR5-MLL interaction results in the downregulation of oncogenic target genes, such as HOXA9 and MEIS1, leading to anti-leukemic effects.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WDR5 Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a critical role in various cellular processes, including gene regulation, signal transduction, and cell cycle progression.[1][2] It is a core component of several multiprotein complexes, most notably the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[1][3][4] This epigenetic modification is crucial for active gene transcription. WDR5 also plays a key role in the recruitment and stabilization of the MYC oncoprotein on chromatin, promoting tumorigenesis.[5] Given its pivotal role in cancer and other diseases, WDR5 has emerged as an attractive therapeutic target.[6][7][8]
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy to eliminate WDR5 rather than just inhibit its function.[5][7][9] PROTACs are heterobifunctional molecules that simultaneously bind to the protein of interest (in this case, WDR5) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5][6] This application note provides a detailed experimental protocol for a WDR5 degradation assay to evaluate the efficacy of potential WDR5 degraders.
Signaling Pathway of WDR5 in Gene Regulation
WDR5 is a central component of the MLL/SET1 complexes, which also include ASH2L, RBBP5, and DPY30. WDR5 acts as a scaffold, facilitating the assembly and enzymatic activity of these complexes. The primary function of the MLL/SET1 complexes is to methylate H3K4, a key epigenetic mark associated with active gene transcription. WDR5 is also known to interact with the MYC oncoprotein, enhancing its transcriptional activity and promoting cell proliferation. The degradation of WDR5 disrupts these complexes, leading to a reduction in H3K4 methylation, downregulation of target gene expression, and subsequent anti-proliferative effects in cancer cells.
Caption: WDR5 signaling in gene regulation.
Experimental Workflow for WDR5 Degradation Assay
The following diagram outlines the typical workflow for assessing the degradation of WDR5 in a cellular context. The process begins with cell culture and treatment with a WDR5 degrader, followed by cell lysis, protein quantification, and analysis by Western blotting to determine the extent of WDR5 degradation.
Caption: Experimental workflow for WDR5 degradation.
Detailed Experimental Protocol: WDR5 Degradation Assay by Western Blotting
This protocol provides a step-by-step guide for evaluating the degradation of endogenous WDR5 in a human cancer cell line (e.g., MV4-11, a human AML cell line) following treatment with a WDR5 degrader.
Materials and Reagents:
-
Cell Line: MV4-11 (or other suitable cell line with detectable WDR5 expression)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
WDR5 Degrader (e.g., MS67) and Controls (e.g., OICR-9429 as a non-degrading binder, DMSO as a vehicle control) [10]
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit [8]
-
Laemmli Sample Buffer (4x)
-
Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE Running Buffer
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-WDR5, Mouse anti-β-actin (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent HRP Substrate
-
Imaging System for Chemiluminescence Detection
Procedure:
-
Cell Culture and Seeding:
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 0.5 x 10^6 cells/well).
-
-
Treatment with WDR5 Degrader:
-
Prepare serial dilutions of the WDR5 degrader and controls in cell culture medium.
-
Treat the cells with varying concentrations of the degrader (e.g., 1 nM to 10 µM) and controls for a specified duration (e.g., 4, 18, or 24 hours).[10] Include a DMSO-treated well as a vehicle control.
-
-
Cell Lysis:
-
After the treatment period, collect the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against WDR5 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the antibody incubation process for the loading control (e.g., β-actin).
-
-
Chemiluminescent Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the WDR5 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of WDR5 degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.[10]
-
Alternative High-Throughput Assay: HiBiT-Based WDR5 Degradation Assay
For higher throughput screening of WDR5 degraders, a HiBiT-based lytic bioluminescence assay can be employed. This method involves engineering a cell line to express WDR5 fused with a small 11-amino-acid HiBiT tag. The degradation of the WDR5-HiBiT fusion protein is quantified by adding a detection reagent containing the complementary Large BiT (LgBiT) protein and a substrate. The binding of HiBiT and LgBiT reconstitutes a functional NanoLuc luciferase, and the resulting luminescence is proportional to the amount of remaining WDR5-HiBiT protein.[6][11][12]
Quantitative Data Summary
The following tables summarize the degradation efficiency of representative WDR5 degraders from published studies.
Table 1: Degradation of WDR5 by VHL-based PROTACs in MV4-11 Cells [6][10]
| Degrader | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase |
| MS33 | 260 ± 56 | 71 ± 5 | 18 | VHL |
| MS67 | 3.7 ± 1.4 | 94 ± 1 | 18 | VHL |
| 8g | ~100 | >80 | 24 | VHL |
| 17b | 155 | 77.8 | 24 | VHL |
Table 2: Degradation of WDR5 by a CRBN-based PROTAC in AML Cell Lines [4]
| Degrader | Cell Line | Treatment | Observation | E3 Ligase |
| MS40 | MV4;11 | 0.5 µM for 6h | Significant downregulation of WDR5 | Cereblon |
| MS40 | RS4;11 | 0.5 µM for 6h | Significant downregulation of WDR5 | Cereblon |
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers interested in the targeted degradation of WDR5. The Western blotting protocol offers a robust and widely accessible method for assessing degrader efficacy, while the HiBiT assay provides a higher-throughput alternative. The successful degradation of WDR5 by various PROTACs, as demonstrated by the quantitative data, highlights the potential of this approach for the development of novel therapeutics targeting WDR5-dependent diseases. Careful optimization of experimental conditions, including cell line selection, treatment duration, and degrader concentration, is crucial for obtaining reliable and reproducible results.
References
- 1. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 - Wikipedia [en.wikipedia.org]
- 3. WDR5 WD repeat domain 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for OICR-9429-N-C2-NH2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent and selective small molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2][3] By binding to the MLL binding pocket on WDR5, OICR-9429 disrupts the formation of the MLL1 complex, which is crucial for histone H3 lysine 4 (H3K4) methylation.[1][4][5] This inhibition of H3K4 methylation leads to anti-proliferative and pro-differentiative effects in various cancer cell models, particularly in acute myeloid leukemia (AML) and other cancers with dysregulated MLL activity.[1][6] Given its therapeutic potential, understanding the solubility and stability of OICR-9429 in cell culture conditions is critical for accurate and reproducible experimental results.
These application notes provide detailed protocols for assessing the solubility and stability of OICR-9429-N-C2-NH2 in common cell culture media, along with a summary of its known characteristics.
This compound: Mechanism of Action
OICR-9429 acts as a chemical probe that competitively inhibits the protein-protein interaction between WDR5 and MLL.[4] This disruption prevents the proper function of the MLL1 histone methyltransferase complex, leading to a decrease in H3K4 trimethylation.[4] In cancer cells dependent on this pathway, the inhibition of MLL1 activity can induce cell cycle arrest, apoptosis, and differentiation.[1][7]
Caption: Signaling pathway illustrating the mechanism of action of OICR-9429.
Solubility of this compound
OICR-9429 is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO).[2][8] For cell culture experiments, it is standard practice to prepare a concentrated stock solution in DMSO, which is then diluted to the final working concentration in the cell culture medium.
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 32 mg/mL (57.60 mM)[4] | Hygroscopic DMSO can reduce solubility; use freshly opened solvent.[2][9] |
| 41 mg/mL (73.79 mM)[2] | ||
| 100 mg/mL (179.98 mM)[2] | ||
| 10 mM stock solution is commonly used.[8] |
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol for Determining Solubility in Cell Culture Medium
This protocol provides a general method to determine the practical solubility limit of OICR-9429 in a specific cell culture medium.
Caption: Experimental workflow for determining OICR-9429 solubility.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium of interest (e.g., DMEM, RPMI-1640) with desired serum concentration
-
Sterile microcentrifuge tubes
-
Microscope
-
Optional: Spectrophotometer
Procedure:
-
Prepare a Stock Solution:
-
Aseptically prepare a 10 mM stock solution of OICR-9429 in 100% sterile DMSO. For example, dissolve 5.56 mg of OICR-9429 (MW: 555.59 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
-
Prepare Serial Dilutions:
-
In sterile microcentrifuge tubes, prepare a series of dilutions of the OICR-9429 stock solution in your pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all samples and the vehicle control (e.g., 0.1%).
-
-
Incubation:
-
Incubate the dilutions at 37°C in a cell culture incubator for at least 2 hours to allow for equilibration.
-
-
Solubility Assessment (Visual):
-
After incubation, visually inspect each tube for any signs of precipitation.
-
For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for crystals or amorphous precipitate under a microscope.
-
-
Solubility Assessment (Quantitative - Optional):
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble compound.
-
Carefully collect the supernatant and measure the absorbance at the λmax of OICR-9429 to determine the concentration of the soluble compound. A standard curve of OICR-9429 in the same medium/DMSO mixture will be required.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate is considered the practical solubility limit for your experimental conditions.
-
Stability of this compound in Cell Culture
The stability of small molecules in cell culture is crucial for long-term experiments. Degradation of the compound can lead to a decrease in its effective concentration and potentially misleading results. While specific stability data for OICR-9429 in cell culture media is not extensively published, the following protocol can be used to assess its stability under your experimental conditions.
Protocol for Assessing Stability in Cell Culture Medium
Caption: Experimental workflow for assessing OICR-9429 stability.
Materials:
-
This compound
-
Sterile cell culture medium with serum
-
Sterile microcentrifuge tubes or culture plates
-
Analytical method to quantify OICR-9429 (e.g., LC-MS/MS) or a reliable bioassay.
Procedure:
-
Preparation:
-
Prepare a solution of OICR-9429 in your complete cell culture medium at a concentration relevant to your experiments (e.g., 10 µM).
-
Include a control sample of the medium without the compound.
-
-
Incubation and Sampling:
-
Incubate the solution at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot of the solution.
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
-
Analysis (Chemical):
-
Thaw the samples and analyze the concentration of intact OICR-9429 using a sensitive and specific analytical method such as LC-MS/MS.
-
Plot the concentration of OICR-9429 against time to determine its degradation rate and half-life in the cell culture medium.
-
-
Analysis (Biological Activity):
-
As an alternative to chemical analysis, the biological activity of the aged solutions can be assessed.
-
Thaw the aliquots from the different time points and use them to treat cells in a relevant assay (e.g., a cell viability assay using a sensitive cell line).[2][10]
-
A decrease in biological activity over time would indicate degradation of the compound.
-
Recommendations for Use in Cell Culture
-
Stock Solutions: Always prepare fresh dilutions of OICR-9429 from a frozen DMSO stock for each experiment. Avoid storing diluted solutions in aqueous media for extended periods.
-
Media Changes: For long-term experiments (e.g., > 48 hours), it is advisable to replace the cell culture medium with freshly prepared OICR-9429 to maintain a consistent concentration of the active compound.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Negative Control: When available, use a structurally similar but inactive compound, such as OICR-0547, as a negative control to ensure that the observed biological effects are specific to the inhibition of the WDR5-MLL interaction.[3]
By following these guidelines and protocols, researchers can ensure the reliable and reproducible use of this compound in their cell culture experiments.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scitechnol.com [scitechnol.com]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
in vitro and in vivo applications of OICR-9429-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of PROTACs utilizing the WDR5 inhibitor OICR-9429 as a warhead. Detailed protocols for key experiments are provided to facilitate research and development of this promising class of targeted protein degraders.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. OICR-9429 is a potent and selective small-molecule inhibitor of WD40-repeat domain 5 (WDR5), a key component of the MLL/SET histone methyltransferase complexes. By incorporating OICR-9429 as a warhead, PROTACs can be designed to specifically target WDR5 for degradation, offering a powerful therapeutic strategy for cancers dependent on WDR5 activity, such as those with MLL rearrangements. This document details the applications and relevant protocols for notable OICR-9429-based PROTACs, including MS33, MS67, and MS40.
Mechanism of Action
OICR-9429-based PROTACs function by simultaneously binding to WDR5 via the OICR-9429 moiety and to an E3 ubiquitin ligase (e.g., VHL or Cereblon) through a separate ligand. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of WDR5 and its subsequent degradation by the 26S proteasome. The degradation of WDR5 disrupts its role in chromatin modification and gene transcription, ultimately leading to anti-proliferative and apoptotic effects in cancer cells.
Caption: Mechanism of OICR-9429-based PROTACs.
Quantitative Data Summary
The following tables summarize the key quantitative data for prominent OICR-9429-based PROTACs.
Table 1: In Vitro Degradation and Binding Affinity
| PROTAC | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | WDR5 Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) |
| MS67 | WDR5 | VHL | 3.7 | 94 | MV4;11 | 63 | 140 (VCB complex) |
| MS33 | WDR5 | VHL | 260 | >90 | MV4;11 | N/A | N/A |
| MS40 | WDR5, IKZF1/3 | CRBN | N/A | N/A | MV4;11 | N/A | N/A |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; VCB: VHL-ElonginC-ElonginB complex; N/A: Data not available in the provided search results.
Table 2: In Vitro Anti-proliferative Activity
| PROTAC | GI50 (nM) | Cell Line | Cancer Type |
| MS67 | 15 | MV4;11 | MLL-rearranged Acute Myeloid Leukemia |
| MS67 | 38 | EOL-1 | MLL-rearranged Acute Myeloid Leukemia |
GI50: Half-maximal growth inhibition concentration.
Table 3: In Vivo Efficacy of MS67
| Animal Model | Dosage and Administration | Key Findings |
| MV4;11 Xenograft | 75 mg/kg, intraperitoneal (i.p.), twice daily, 5 days/week | Significant tumor growth inhibition and prolonged survival. |
| AML PDX Model | 100 mg/kg, i.p., twice daily, 5 days/week | Significant tumor growth inhibition and prolonged survival. |
PDX: Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for WDR5 Degradation
This protocol outlines the procedure for assessing the degradation of WDR5 in cultured cells following treatment with an OICR-9429-based PROTAC.
Caption: Western Blotting Workflow for Protein Degradation.
Materials:
-
Cancer cell line of interest (e.g., MV4;11)
-
Complete cell culture medium
-
OICR-9429-based PROTAC (e.g., MS67)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or carfilzomib) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-WDR5, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with PROTAC and a proteasome inhibitor).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-WDR5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.
-
Quantify band intensities to determine the percentage of WDR5 degradation relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
OICR-9429-based PROTAC
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Add the diluted PROTAC to the wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the luminescence signal against the logarithm of the compound concentration.
-
Protocol 3: In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an OICR-9429-based PROTAC in a mouse xenograft model.
Caption: In Vivo Xenograft Study Workflow.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., MV4;11) or patient-derived tumor fragments
-
Matrigel (optional)
-
OICR-9429-based PROTAC
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the PROTAC (e.g., MS67 at 75 mg/kg) or vehicle via the specified route (e.g., intraperitoneal injection) and schedule (e.g., twice daily, 5 days a week).
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
-
Endpoint Analysis:
-
Continue treatment until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm WDR5 degradation, immunohistochemistry).
-
Analyze the data to determine the effect of the PROTAC on tumor growth and overall survival.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup and adhere to all relevant institutional and national guidelines for laboratory and animal research.
Application Notes & Protocols: Analytical Techniques for Characterizing OICR-9429 PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3][4] An OICR-9429-based PROTAC utilizes the potent and selective small molecule OICR-9429 as a ligand to engage WD repeat-containing protein 5 (WDR5).[5][6] WDR5 is a critical component of several chromatin regulatory complexes, including the Mixed Lineage Leukemia 1 (MLL1) complex, which plays a key role in histone H3 lysine 4 trimethylation (H3K4me3) and gene transcription.[6][7][8] By targeting WDR5 for degradation, these PROTACs offer a promising strategy for treating various cancers, including acute myeloid leukemia (AML).[6][9]
This document provides a comprehensive guide to the analytical techniques and detailed protocols required for the robust characterization of OICR-9429 PROTACs, from initial biochemical validation to in-depth cellular mechanism of action studies.
I. OICR-9429 PROTAC Mechanism of Action & Signaling Pathway
OICR-9429 PROTACs are heterobifunctional molecules comprising three key components: the OICR-9429 moiety for binding to WDR5, a linker, and a ligand for recruiting an E3 ubiquitin ligase (e.g., VHL or Cereblon). The PROTAC facilitates the formation of a ternary complex between WDR5 and the E3 ligase, leading to the polyubiquitination of WDR5. This ubiquitination marks WDR5 for recognition and subsequent degradation by the 26S proteasome, thereby ablating its function within the MLL complex and reducing H3K4me3 at target gene promoters.[1][8][10]
Caption: Mechanism of OICR-9429 PROTAC-induced WDR5 degradation and its downstream effects.
II. Biochemical Characterization
Biochemical assays are fundamental to confirming the integrity, binding affinity, and mechanism of the synthesized PROTAC.
Caption: Workflow for the biochemical characterization of OICR-9429 PROTACs.
A. Purity and Structural Confirmation
Objective: To confirm the identity and purity of the synthesized OICR-9429 PROTAC. Techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 1 mg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Scan for the theoretical m/z of the protonated molecule [M+H]⁺.
-
-
Data Analysis: Integrate the peak area from the UV chromatogram to determine purity (%). Confirm the observed mass matches the calculated mass.
| Compound ID | Purity (HPLC @ 254nm) | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| OICR-9429-Linker-VHL | >98% | e.g., 1057.5 | e.g., 1057.6 |
| OICR-9429-Linker-CRBN | >99% | e.g., 984.4 | e.g., 984.5 |
B. Binary Binding Affinity
Objective: To quantify the binding affinity of the PROTAC to its individual targets: WDR5 and the E3 ligase. Techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP).[4]
Protocol: Competitive Fluorescence Polarization (FP) Assay for WDR5 Binding This assay measures the displacement of a fluorescently-labeled tracer from WDR5 by the PROTAC.
-
Reagents:
-
Recombinant human WDR5 protein.
-
Fluorescently-labeled tracer peptide (e.g., FAM-labeled MLL WIN peptide).
-
Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.
-
-
Procedure:
-
Prepare a serial dilution of the OICR-9429 PROTAC in assay buffer in a 384-well, low-volume, black plate.
-
Add a pre-mixed solution of WDR5 protein and the fluorescent tracer to each well. Final concentrations should be optimized, but a starting point is [WDR5] = Kd of tracer, and [Tracer] = 1-5 nM.
-
Include controls: tracer only (minimum polarization) and tracer + WDR5 (maximum polarization).
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate filters.
-
-
Data Analysis: Plot the change in millipolarization (mP) against the log concentration of the PROTAC. Fit the data to a four-parameter logistic equation to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation. OICR-9429 has a reported Kd of approximately 93 nM for WDR5.[11][12]
| Compound | Target | Assay | Binding Affinity (Kd / Ki, nM) |
| OICR-9429-Linker-VHL | WDR5 | FP | e.g., 110 |
| OICR-9429-Linker-VHL | VCB Complex | SPR | e.g., 250 |
C. Ternary Complex Formation
Objective: To confirm that the PROTAC can induce the formation of a stable ternary complex (WDR5-PROTAC-E3 ligase) and to measure its stability and cooperativity. Techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, SPR.[3]
Protocol: TR-FRET Assay for Ternary Complex Formation
-
Reagents:
-
His-tagged WDR5.
-
GST-tagged E3 Ligase complex (e.g., VCB: VHL, Elongin C, Elongin B).
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate).
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2).
-
Assay Buffer.
-
-
Procedure:
-
Add a fixed concentration of His-WDR5 and GST-VCB complex to the wells of a 384-well plate.
-
Add a serial dilution of the OICR-9429 PROTAC.
-
Add the donor and acceptor antibodies.
-
Incubate for 1-4 hours at room temperature.
-
Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm and 620 nm) after excitation.
-
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the PROTAC concentration. A bell-shaped curve is characteristic, indicating ternary complex formation at optimal concentrations and the "hook effect" at higher concentrations. Calculate the cooperativity (α) value from the data.
| PROTAC ID | Ternary Complex | Cooperativity (α) | Ternary Kd (nM) |
| OICR-9429-Linker-VHL | WDR5 - VCB | e.g., 5.2 | e.g., 55 |
III. Cellular Characterization
Cellular assays are essential to confirm that the PROTAC can enter cells, engage its target, and induce degradation through the intended pathway.
Caption: Workflow for the cellular characterization of OICR-9429 PROTACs.
A. Target Protein Degradation
Objective: To quantify the dose- and time-dependent degradation of endogenous WDR5 in a relevant cell line (e.g., MV4;11 AML cells). Technique: Western Blotting.
Protocol: Western Blot for WDR5 Degradation
-
Cell Culture and Treatment:
-
Seed MV4;11 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.
-
For dose-response, treat cells with a serial dilution of the OICR-9429 PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18 hours).[9]
-
For time-course, treat cells with a fixed concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against WDR5 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., Vinculin, GAPDH, or Tubulin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize WDR5 band intensity to the loading control.
-
Plot normalized WDR5 levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation).
-
| PROTAC ID | Cell Line | Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| OICR-9429-Linker-VHL | MV4;11 | 18 | e.g., 25 | e.g., >90 |
B. Mechanism of Action (MoA) Confirmation
Objective: To confirm that WDR5 degradation is dependent on the proteasome, neddylation, and engagement of both WDR5 and the E3 ligase.[9] Technique: Western Blotting with co-treatment of inhibitors.
Protocol: Inhibitor Rescue Experiment
-
Cell Treatment:
-
Pre-treat MV4;11 cells for 1-2 hours with one of the following:
-
Proteasome Inhibitor: Carfilzomib (1 µM) or MG132 (10 µM).
-
Neddylation Inhibitor: MLN4924 (1 µM).
-
Competitive Antagonist: Excess OICR-9429 (10 µM).
-
E3 Ligase Ligand: Excess VHL ligand (e.g., VH032, 10 µM).
-
-
After pre-treatment, add the OICR-9429 PROTAC at a concentration near its DC₅₀ (e.g., 25 nM) and incubate for 18 hours.
-
-
Analysis: Perform Western Blotting for WDR5 as described above.
-
Expected Outcome: Co-treatment with any of the inhibitors should rescue or block the PROTAC-mediated degradation of WDR5, confirming the intended mechanism of action.
C. Selectivity Profiling
Objective: To assess the selectivity of the PROTAC by identifying any off-target proteins that are degraded. Technique: Unbiased, quantitative mass spectrometry-based proteomics (e.g., TMT-MS, label-free quantification).[13]
Protocol: Global Proteomics Workflow Outline
-
Treat cells with the PROTAC at a concentration that gives maximal WDR5 degradation (or a concentration of interest) and a vehicle control (DMSO).
-
Harvest cells, lyse, and digest proteins into peptides.
-
Label peptides with tandem mass tags (TMT) or proceed with label-free analysis.
-
Analyze samples using high-resolution LC-MS/MS.
-
Process data to identify and quantify thousands of proteins across all samples.
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated. The ideal PROTAC will show high selectivity with WDR5 being the most significantly down-regulated protein.
D. Downstream Functional Assays
Objective: To confirm that WDR5 degradation leads to the expected biological consequences. Technique: Cell Viability Assays.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed cells (e.g., MV4;11) in a 96-well white, clear-bottom plate.
-
Treat with a serial dilution of the OICR-9429 PROTAC, OICR-9429 inhibitor alone, and a negative control compound.
-
Incubate for a functionally relevant time period (e.g., 72 hours).[11]
-
Add CellTiter-Glo® reagent to the wells according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Plot cell viability (%) against log concentration and fit the curve to determine the IC₅₀ value.
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| OICR-9429-Linker-VHL | MV4;11 | Viability | e.g., 0.5 |
| OICR-9429 (Inhibitor) | MV4;11 | Viability | e.g., 5.0 |
References
- 1. benchchem.com [benchchem.com]
- 2. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. selleckchem.com [selleckchem.com]
- 12. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 13. Protein Degrader [proteomics.com]
Troubleshooting & Optimization
Technical Support Center: OICR-9429-N-C2-NH2 PROTAC Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of PROTACs using the OICR-9429 ligand, specifically focusing on the preparation of the key amine-functionalized intermediate, OICR-9429-N-C2-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC synthesis?
A1: OICR-9429 is a potent and selective small molecule antagonist of the WDR5-MLL interaction.[1][2] this compound is a derivative of OICR-9429 that has been functionalized with a two-carbon (C2) linker terminating in a primary amine (-NH2). This amine group serves as a crucial attachment point for conjugating a linker and subsequently an E3 ligase ligand to form a complete Proteolysis Targeting Chimera (PROTAC). The OICR-9429 moiety acts as the warhead that binds to the target protein WDR5.[3]
Q2: What are the common challenges in synthesizing PROTACs?
A2: PROTAC synthesis can be challenging due to the complex, multi-step nature of the process. Common issues include low reaction yields, difficulties in purification, and poor solubility of intermediates and the final product.[4] Ensuring the successful formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) is also a critical aspect that can be affected by the linker length and composition.
Q3: How do I choose the appropriate E3 ligase ligand to couple with this compound?
A3: The choice of E3 ligase ligand is critical for the efficacy of the PROTAC. The most commonly used E3 ligase ligands are derivatives of thalidomide or pomalidomide (for Cereblon, CRBN) and ligands for VHL (von Hippel-Lindau). The selection depends on the target protein and the cellular context, as the expression levels of E3 ligases can vary between cell types. It is often necessary to synthesize and test a panel of PROTACs with different E3 ligase ligands to identify the most effective combination.
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where at high concentrations, the degradation efficiency decreases. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) which compete with the formation of the productive ternary complex. To mitigate this, it is essential to perform a full dose-response curve to determine the optimal concentration range for your PROTAC.
Plausible Synthetic Routes to this compound
Strategy 1: Reductive Amination
This strategy assumes the availability of an aldehyde precursor of OICR-9429. The aldehyde is reacted with a mono-protected ethylenediamine, followed by deprotection.
Strategy 2: Amide Coupling
This strategy starts with a carboxylic acid derivative of OICR-9429, which is then coupled with a mono-protected ethylenediamine, followed by deprotection.
Synthesis Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to inactive reagents or suboptimal conditions. | - Ensure the freshness and purity of reagents, especially the reducing agent (for reductive amination) or coupling agents (for amide coupling). - Optimize reaction temperature and time. - For reductive amination, ensure the pH is weakly acidic to facilitate imine formation.[5] - For amide coupling, use a slight excess of the coupling agents and the amine. |
| Multiple Byproducts | - Side reactions such as over-alkylation in reductive amination. - Racemization during amide coupling. | - Use a mono-protected diamine to prevent dimerization or polymerization. - For reductive amination, use a mild reducing agent like sodium triacetoxyborohydride to minimize reduction of the starting aldehyde. - For amide coupling, add a racemization suppressant like HOBt. |
| Difficulty in Purification | The final product is a polar amine, which can be challenging to purify by standard silica gel chromatography. | - Use a modified mobile phase containing a small amount of a basic additive like triethylamine or ammonium hydroxide to reduce tailing on silica gel. - Consider reverse-phase chromatography. - If the product is sufficiently non-polar, purification of the Boc-protected intermediate may be easier. |
| Low Yield after Deprotection | Incomplete deprotection or degradation of the product under harsh deprotection conditions. | - Monitor the deprotection reaction closely by TLC or LC-MS to ensure complete removal of the protecting group. - Use milder deprotection conditions if the product is sensitive to strong acids. For example, use HCl in dioxane instead of neat TFA.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amide Coupling (Representative Protocol)
This protocol assumes the starting material is a carboxylic acid derivative of OICR-9429.
Step 1: Amide Coupling
-
Dissolve the OICR-9429-carboxylic acid precursor (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of mono-Boc-ethylenediamine (1.1 eq) and DIPEA (2.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[7]
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with toluene to remove residual TFA.
-
The crude product can be purified by reverse-phase HPLC or by precipitation of the HCl salt.
| Reagent | Molecular Weight | Equivalents |
| OICR-9429-COOH (hypothetical) | ~570 g/mol | 1.0 |
| HOBt | 135.13 g/mol | 1.2 |
| EDC | 191.70 g/mol | 1.2 |
| mono-Boc-ethylenediamine | 160.22 g/mol | 1.1 |
| DIPEA | 129.24 g/mol | 2.0 |
| TFA | 114.02 g/mol | Excess |
Visualizations
Caption: A simplified workflow for the synthesis of this compound and its subsequent use in PROTAC assembly.
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scitechnol.com [scitechnol.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing OICR-9429-Based PROTAC Cell Permeability
Welcome to the technical support center for researchers developing PROTACs utilizing the OICR-9429 scaffold. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of your OICR-9429-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: My OICR-9429-based PROTAC shows good target engagement in biochemical assays but has low activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. PROTACs, due to their high molecular weight and polar surface area, often face challenges in crossing the cell membrane to reach their intracellular targets.[1][2] While OICR-9429 itself is cell-active, incorporating it into a larger PROTAC molecule can significantly alter its physicochemical properties and hinder its ability to permeate cells.
Q2: What are the primary strategies to improve the cell permeability of my OICR-9429-based PROTAC?
A2: Several strategies can be employed to enhance the cell permeability of PROTACs:
-
Linker Optimization: The linker connecting OICR-9429 to the E3 ligase ligand plays a crucial role in the overall properties of the PROTAC.
-
Rigidity and Conformation: Introducing rigid elements, such as phenyl rings or cyclic structures, in the linker can help the PROTAC adopt a more favorable conformation for membrane crossing.[3][4] Some studies suggest that linkers allowing the PROTAC to fold into a more compact, "chameleon-like" structure that shields its polar surface area in the lipid environment of the cell membrane can improve permeability.[5][6]
-
Chemical Composition: Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or phenyl groups has been shown to improve permeability.[3] Additionally, avoiding multiple amide bonds in the linker can be beneficial.[3]
-
-
Prodrug Approach: A polar functional group on your PROTAC can be temporarily masked with a lipophilic group that is cleaved off by intracellular enzymes, releasing the active PROTAC inside the cell.[3][7][8][9][10]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and decrease polarity, which can lead to improved permeability.[11]
-
Formulation Strategies: For in vivo studies, formulating the PROTAC in a delivery vehicle such as a lipid-based nanoparticle or a polymeric micelle can help overcome permeability barriers.[12]
Q3: Which assays should I use to measure the cell permeability of my PROTAC?
A3: The two most common in vitro assays for assessing permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening of a large number of compounds.[1][13][14][15]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms, including efflux.[16][17][18][19][20][21][22]
Troubleshooting Guides
Issue 1: Low Permeability in the PAMPA Assay
If your OICR-9429-based PROTAC exhibits low apparent permeability (Papp) in the PAMPA assay, this suggests that passive diffusion is a limiting factor.
Troubleshooting Steps:
-
Analyze Physicochemical Properties:
-
Lipophilicity (LogP/LogD): While higher lipophilicity can sometimes improve passive diffusion, excessively high LogP can lead to poor solubility and membrane retention.
-
Polar Surface Area (PSA): A high PSA is often correlated with poor permeability. Aim to reduce the PSA by modifying the linker or warheads.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability. Consider chemical modifications to reduce this number.
-
-
Rational PROTAC Redesign:
-
Linker Modification: Systematically vary the linker length and composition. Synthesize a small library of PROTACs with different linkers (e.g., alkyl chains of varying lengths, incorporation of a phenyl ring) and re-screen them in the PAMPA assay.
-
Prodrug Strategy: If a particular polar group is suspected to be the main culprit, design a lipophilic prodrug to mask it.
-
Issue 2: Low Apparent Permeability and/or High Efflux Ratio in the Caco-2 Assay
The Caco-2 assay provides more detailed information than PAMPA. Here's how to interpret and troubleshoot the results:
-
Low A-to-B Permeability with Low Efflux Ratio: This indicates that the PROTAC has poor passive permeability and is not a significant substrate for efflux pumps. The troubleshooting steps are similar to those for the PAMPA assay.
-
Low A-to-B Permeability with High Efflux Ratio (B-to-A >> A-to-B): This suggests that your PROTAC is a substrate for efflux transporters (like P-glycoprotein) expressed in Caco-2 cells.
-
Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A-to-B permeability will confirm that your PROTAC is an efflux substrate.
-
Structural Modifications: Make modifications to your PROTAC to reduce its recognition by efflux pumps. This can be a trial-and-error process, but sometimes minor structural changes can have a significant impact.
-
-
Low Compound Recovery: Poor recovery in the Caco-2 assay can be due to low solubility or non-specific binding to the assay plate or cells.
-
Improve Solubility: Ensure your PROTAC is fully dissolved in the assay buffer. The use of co-solvents may be necessary.
-
Modify Assay Protocol: Adding a low concentration of bovine serum albumin (BSA) to the basolateral (and sometimes apical) chamber can help to reduce non-specific binding and improve the recovery of "sticky" compounds.[18][21]
-
Data Presentation
Summarize your permeability data in a clear, tabular format for easy comparison of different PROTAC analogues.
| PROTAC Analogue | Molecular Weight (Da) | cLogP | TPSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Caco-2 Recovery (%) |
| PROTAC-001 | 850 | 4.2 | 180 | 0.5 | 0.2 | 15.2 | 75 |
| PROTAC-002 | 875 | 4.8 | 165 | 1.2 | 0.8 | 8.5 | 88 |
| PROTAC-003 | 860 | 4.5 | 170 | 0.8 | 0.6 | 2.1 | 92 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA assay.
-
Prepare Donor and Acceptor Plates:
-
The donor plate has a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
The acceptor plate is a standard 96-well plate.
-
-
Prepare Solutions:
-
Dissolve the test PROTACs in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration (e.g., 10 µM). This will be the donor solution.
-
Fill the wells of the acceptor plate with the same buffer.
-
-
Assay Procedure:
-
Add the donor solution containing the PROTAC to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Caco-2 Permeability Assay
This protocol outlines the key steps for a bidirectional Caco-2 permeability assay.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Optionally, assess the permeability of a low-permeability marker (e.g., lucifer yellow) to confirm the tightness of the cell junctions.
-
-
Assay Procedure (Bidirectional):
-
Apical to Basolateral (A-to-B) Permeability:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test PROTAC dissolved in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Follow the same procedure, but add the test PROTAC to the basolateral chamber and sample from the apical chamber.
-
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C_0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as: Efflux Ratio = Papp(B-to-A) / Papp(A-to-B)
-
Visualizations
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
Caption: Troubleshooting logic for poor PROTAC cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity | Semantic Scholar [semanticscholar.org]
- 10. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. enamine.net [enamine.net]
- 19. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 20. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
Technical Support Center: Optimizing Linker Length for OICR-9429-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that utilize OICR-9429 as a warhead to target the WD40 repeat domain protein 5 (WDR5).
Frequently Asked Questions (FAQs)
Q1: What is OICR-9429 and its role in a PROTAC?
A1: OICR-9429 is a potent and selective small-molecule antagonist of the WDR5-MLL interaction.[1][2] It binds to WDR5 with high affinity (KD values reported between 24 nM and 93 nM) in the pocket where the MLL protein typically binds, thereby disrupting the WDR5-MLL complex.[1][3][4] In the context of a PROTAC, OICR-9429 serves as the "warhead"—the moiety that specifically binds to the target protein of interest (POI), which in this case is WDR5.[5] The PROTAC itself is a heterobifunctional molecule created by connecting OICR-9429 to an E3 ligase-recruiting ligand via a chemical linker.[5][6]
Q2: Why is linker length so critical for OICR-9429 PROTAC efficacy?
A2: The linker is not just a spacer; its length and composition are paramount for the PROTAC's function.[7][8] It bridges the OICR-9429 warhead (bound to WDR5) and the E3 ligase ligand, facilitating the formation of a productive ternary complex (WDR5-PROTAC-E3 Ligase).[8][9]
-
A linker that is too short can cause steric hindrance, preventing WDR5 and the E3 ligase from binding simultaneously.[9][10]
-
A linker that is too long can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination of WDR5.[8][9] Therefore, an optimal linker length is essential to achieve the correct orientation and proximity between WDR5 and the E3 ligase for efficient ubiquitin transfer and subsequent degradation.[10][]
Q3: What are common linker types used in PROTAC design?
A3: The most common and synthetically accessible linkers are flexible chains, primarily polyethylene glycol (PEG) and alkyl chains.[][12] These are often used in initial screening libraries to determine the optimal length due to their flexibility, which can accommodate various conformations required for ternary complex formation.[13] More rigid linkers, such as those incorporating piperidine or piperazine rings, can also be used to improve pharmacological properties and reduce conformational flexibility once an optimal length is approximated.[14]
Q4: How does linker length optimization impact selectivity?
A4: Linker length can impart selectivity for degrading a specific target protein. For instance, modifying the linker can change the geometry of the ternary complex, potentially favoring the ubiquitination of one protein over another, even if the warhead has affinity for multiple proteins.[6] Minimizing the linker length may also enhance selectivity by reducing the number of favorable binding modes for the ternary complex.[14]
Troubleshooting Guide
This guide addresses common issues encountered when developing and testing OICR-9429-based PROTACs with varying linker lengths.
Problem 1: My OICR-9429 PROTAC shows no WDR5 degradation.
This is a common issue that can stem from several factors. Follow this workflow to diagnose the problem.
Problem 2: I observe a "Hook Effect" with my PROTAC.
The "hook effect" is characterized by a bell-shaped dose-response curve, where WDR5 degradation decreases at higher PROTAC concentrations.[15][16]
-
Cause: At excessive concentrations, the PROTAC forms non-productive binary complexes (WDR5-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[8][15]
-
Solution:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation and confirm the bell-shaped curve.[15][16]
-
Optimize Linker for Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein enhances the affinity for the second, stabilizing the ternary complex over the binary ones.[8][15] Consider synthesizing PROTACs with more rigid linkers to pre-organize the molecule into a favorable conformation.[8]
-
Problem 3: WDR5 degradation is incomplete or plateaus (high Dmax value).
-
Cause: The rate of new WDR5 protein synthesis may be counteracting the rate of PROTAC-mediated degradation.[17]
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal degradation window. More profound degradation might be observable at earlier time points before new protein synthesis compensates.[17][18]
-
Protein Synthesis Inhibition: As a mechanistic control, co-treat cells with a protein synthesis inhibitor like cycloheximide (CHX). If degradation becomes more complete, it confirms that protein synthesis is a limiting factor.
-
Data Presentation: Impact of Linker Length
Empirical testing of different linker lengths is crucial. The optimal length is target- and E3 ligase-dependent and often falls within a "sweet spot".[9] Below is a table summarizing hypothetical data for a series of OICR-9429-VHL PROTACs with varying PEG linker lengths, illustrating this principle.
| PROTAC ID | Linker Composition | Linker Length (atoms) | WDR5 Degradation DC₅₀ (nM) | WDR5 Degradation Dₘₐₓ (%) |
| OICR-VHL-01 | PEG | 8 | > 1000 | < 10 |
| OICR-VHL-02 | PEG | 12 | 450 | 65 |
| OICR-VHL-03 | PEG | 16 | 85 | 92 |
| OICR-VHL-04 | PEG | 20 | 150 | 88 |
| OICR-VHL-05 | PEG | 24 | 600 | 70 |
Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved. Data is for illustrative purposes.
Experimental Protocols & Workflows
1. General Workflow for Linker Optimization
The process of finding the optimal linker is systematic. It involves designing a library of PROTACs, synthesizing them, and screening for degradation efficacy.
2. Protocol: Western Blot for WDR5 Degradation
This is the standard method to quantify the reduction in target protein levels.[17]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for WDR5.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, α-Tubulin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect bands using an ECL substrate and an imaging system.
-
Quantify band intensity. Normalize the WDR5 signal to the loading control signal. Calculate the percentage of WDR5 remaining relative to the vehicle control.
-
3. Protocol: TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the proximity between WDR5 and the E3 ligase induced by the PROTAC.[15]
-
Reagents:
-
Purified, tagged WDR5 protein (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged VHL/ElonginB/ElonginC).
-
TR-FRET donor antibody (e.g., Anti-His-Terbium).
-
TR-FRET acceptor antibody (e.g., Anti-GST-d2).
-
OICR-9429 PROTAC dilutions.
-
Assay buffer.
-
-
Procedure:
-
In a microplate, add the WDR5 protein and the E3 ligase complex.
-
Add serial dilutions of the PROTAC. Include a no-PROTAC control.
-
Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Add the donor and acceptor-labeled antibodies and incubate to allow binding.
-
Measure the time-resolved fluorescence on a compatible plate reader.
-
-
Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increase in the ratio indicates the formation of the ternary complex. Plot the ratio against the PROTAC concentration.
-
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Linker Design and Optimization protocol v1 [protocols.io]
- 13. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Overcoming Off-Target Effects of WDR5 Degraders
Welcome to the technical support center for researchers utilizing WDR5 degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is WDR5 and why is it a therapeutic target?
WD40-repeat-containing protein 5 (WDR5) is a crucial scaffolding protein that plays a central role in gene regulation. It is a core component of several protein complexes, most notably the SET1/MLL histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[1][2][3] This epigenetic modification is generally associated with active gene transcription.[1][4] WDR5 is also known to interact with other proteins, including the oncoprotein c-Myc, facilitating its recruitment to target genes.[5][6] Due to its critical role in activating genes involved in cell proliferation and survival, WDR5 is overexpressed in various cancers, including glioblastoma, breast cancer, colon cancer, and pancreatic cancer, making it an attractive therapeutic target.[3][4][5][7][8][9][10]
Q2: What are WDR5 degraders and how do they differ from inhibitors?
WDR5 degraders, often developed as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to eliminate the WDR5 protein from the cell.[11] They work by simultaneously binding to WDR5 and an E3 ubiquitin ligase, bringing them into close proximity.[11][12] This induced proximity leads to the ubiquitination of WDR5, marking it for degradation by the proteasome.[11]
In contrast, WDR5 inhibitors are small molecules that typically block the interaction between WDR5 and its binding partners, such as MLL1 or c-Myc, by binding to specific sites like the WIN (WDR5-interacting) site.[1][13][14] While inhibitors can disrupt WDR5's function, degraders aim to remove the entire protein, which can offer a more sustained and potent therapeutic effect and can overcome resistance mechanisms associated with inhibitors.[15][16]
Q3: What are the potential off-target effects of WDR5 degraders?
Off-target effects of WDR5 degraders can arise from several sources:
-
Unintended degradation of other proteins: The warhead (WDR5-binding part) or the E3 ligase binder of the PROTAC may have affinity for other proteins, leading to their unintended degradation.[17] For instance, some E3 ligase binders like pomalidomide can independently induce the degradation of zinc-finger proteins.[18][19]
-
Perturbation of signaling pathways: The degradation of WDR5 can have downstream effects on various signaling pathways it regulates.[4][20] Additionally, the degradation of unintended off-target proteins can activate or inhibit other cellular pathways.[17]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either WDR5 or the E3 ligase, which are not productive for forming the ternary complex required for degradation. This can lead to reduced degradation efficiency and potentially altered pharmacology.[11][17]
Troubleshooting Guide
Problem 1: My WDR5 degrader shows toxicity in non-cancerous cells or unexpected phenotypes in my model system.
This could be due to off-target protein degradation or perturbation of essential signaling pathways.
| Possible Cause | Recommended Action |
| Degradation of unintended proteins. | Perform global proteomics: Use mass spectrometry-based proteomics to compare protein abundance in cells treated with your WDR5 degrader versus a vehicle control and an inactive epimer control.[12][17] This will help identify proteins that are downregulated upon treatment. |
| Perturbation of downstream signaling pathways. | Conduct transcriptomics analysis: Perform RNA-sequencing to assess changes in gene expression, which can provide insights into the signaling pathways affected by WDR5 degradation.[17] |
| High degrader concentration leading to off-target effects. | Perform a dose-response curve for cell viability: Determine the cytotoxic concentration of your degrader using assays like MTT or CellTiter-Glo to identify a therapeutic window with minimal toxicity.[17] |
Problem 2: I am seeing a discrepancy between the intended on-target WDR5 degradation and the observed cellular phenotype.
This may indicate that the observed phenotype is a result of off-target effects rather than WDR5 degradation alone.
| Possible Cause | Recommended Action |
| The phenotype is driven by an off-target effect. | Validate proteomics hits: Use orthogonal methods like Western blotting to confirm the degradation of potential off-target proteins identified in your proteomics screen.[17] |
| The degrader engages with an off-target protein without degrading it, leading to pathway modulation. | Perform target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm if your degrader directly binds to the identified off-target proteins within the cell.[17] |
| The phenotype is a downstream consequence of WDR5 degradation. | Differentiate direct vs. indirect effects: A time-course proteomics experiment can help distinguish direct degradation targets (which will be degraded at earlier time points) from downstream changes in protein expression.[21] |
Problem 3: My WDR5 degrader has low potency or shows a "hook effect" at higher concentrations.
This can be due to suboptimal ternary complex formation or issues with the PROTAC molecule itself.
| Possible Cause | Recommended Action |
| Inefficient ternary complex formation. | Assess ternary complex formation and cooperativity: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of your degrader to WDR5 and the E3 ligase, and to assess the stability of the ternary complex.[11][22][23] Positive cooperativity, where the binding of one protein enhances the binding of the other, is often a hallmark of effective degraders.[8][9][10] |
| "Hook effect" leading to reduced degradation at high concentrations. | Optimize degrader concentration: Perform a detailed dose-response curve for WDR5 degradation to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[11][17] |
| Poor cell permeability. | Evaluate cellular target engagement: Use assays like NanoBRET to measure the engagement of the degrader with WDR5 in live cells, which can indicate if poor permeability is limiting its efficacy.[22][24] |
Experimental Protocols & Workflows
Global Proteomics Workflow for Off-Target Identification
This workflow outlines the key steps for identifying off-target effects of a WDR5 degrader using quantitative mass spectrometry.
Caption: Workflow for identifying off-target protein degradation.
WDR5 Signaling and Degrader Mechanism of Action
The following diagram illustrates the central role of WDR5 in the MLL complex and how a WDR5 PROTAC induces its degradation.
References
- 1. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 2. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 6. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer. | Semantic Scholar [semanticscholar.org]
- 10. Item - Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - American Chemical Society - Figshare [acs.figshare.com]
- 11. youtube.com [youtube.com]
- 12. sapient.bio [sapient.bio]
- 13. portlandpress.com [portlandpress.com]
- 14. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 19. biorxiv.org [biorxiv.org]
- 20. A Role for WDR5 in Integrating Threonine 11 Phosphorylation to Lysine 4 Methylation on Histone H3 during Androgen Signaling and in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. biorxiv.org [biorxiv.org]
- 23. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
OICR-9429-N-C2-NH2 Conjugation Technical Support Center
Welcome to the technical support center for OICR-9429-N-C2-NH2 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the conjugation of this compound to proteins, antibodies, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: OICR-9429 is a potent and selective small molecule inhibitor of the WDR5-MLL interaction.[1][2][3][4][5][6][7] The "-N-C2-NH2" designation indicates that the OICR-9429 core molecule has been modified with a two-carbon (C2) linker terminating in a primary amine (-NH2). This amine group serves as a reactive handle for conjugation to other molecules.
Q2: What is the primary application of the amine group on this compound?
A2: The primary amine allows for the covalent attachment of OICR-9429 to biomolecules using amine-reactive chemistries. A common method is the formation of a stable amide bond with N-hydroxysuccinimide (NHS) esters.[8][9][10][][12] This enables the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), or probes for biological assays.
Q3: What are the key chemical properties of the parent compound, OICR-9429?
A3: The parent compound, OICR-9429, has the following properties:
-
Molecular Formula: C₂₉H₃₂F₃N₅O₃[13]
-
Storage: Store as a powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to a year.[1]
Q4: How can I assess the success and efficiency of my conjugation reaction?
A4: Several analytical techniques can be employed to characterize the conjugate and determine the conjugation efficiency. These include:
-
UV-Vis Spectrophotometry: To estimate the drug-to-antibody ratio (DAR).[14]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are widely used to determine the DAR and the distribution of drug-linked species.[14][15][16]
-
Mass Spectrometry (MS): To confirm the mass of the conjugate and identify conjugation sites.[15][16]
-
Size-Exclusion Chromatography (SEC): To detect any aggregation or fragmentation of the biomolecule post-conjugation.[16]
Troubleshooting Guide for Low Conjugation Efficiency
This guide addresses common issues encountered during the conjugation of this compound to biomolecules, particularly focusing on NHS-ester based reactions.
Issue 1: Little to no conjugation is observed.
Possible Cause 1: Inappropriate Buffer Composition
-
Explanation: Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester, significantly reducing or preventing the desired conjugation.[9][17][18][19][20]
-
Solution:
-
Use an amine-free buffer, such as phosphate-buffered saline (PBS), MES, or HEPES, at the recommended pH.
-
If the biomolecule is in an incompatible buffer, perform a buffer exchange via dialysis or spin filtration before starting the conjugation.
-
Possible Cause 2: Incorrect Reaction pH
-
Explanation: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[9][] At lower pH values, the amine group is protonated and non-nucleophilic. At pH values above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of reagent available for conjugation.[9][10]
-
Solution:
-
Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3 is often a good starting point.[10]
-
Verify the pH of your buffer stock and adjust if necessary.
-
Possible Cause 3: Hydrolyzed or Inactive Reagents
-
Explanation: NHS esters are moisture-sensitive and can hydrolyze over time, especially when not stored properly.[21] Similarly, the this compound reagent could degrade if handled or stored incorrectly.
-
Solution:
-
Store NHS-ester reagents in a desiccator at the recommended temperature.
-
Allow reagents to equilibrate to room temperature before opening to prevent condensation.
-
Prepare fresh stock solutions of the NHS ester immediately before use. Do not use previously prepared and stored solutions.[18]
-
Issue 2: Conjugation efficiency is lower than expected.
Possible Cause 1: Suboptimal Molar Ratio of Reactants
-
Explanation: An insufficient molar excess of the NHS-ester-activated molecule over this compound can lead to low yields.
-
Solution:
-
Increase the molar excess of the activated molecule. A common starting point is a 5 to 20-fold molar excess.
-
Perform a series of small-scale reactions with varying molar ratios to determine the optimal condition for your specific biomolecule.
-
Possible Cause 2: Low Reactant Concentration
-
Explanation: The kinetics of the conjugation reaction are concentration-dependent. Very dilute solutions of either the biomolecule or the this compound can lead to a slow reaction rate and favor hydrolysis of the NHS ester.[17][18][20]
-
Solution:
Possible Cause 3: Steric Hindrance
-
Explanation: The primary amine on this compound or the reactive sites on the target biomolecule may be sterically hindered, making them less accessible for conjugation.
-
Solution:
-
While the linker on this compound is fixed, if you are activating your biomolecule, consider using an NHS ester with a longer spacer arm to overcome steric hindrance.
-
Issue 3: Precipitation or aggregation of the biomolecule is observed after conjugation.
Possible Cause 1: High Degree of Labeling (DOL)
-
Explanation: OICR-9429 is a hydrophobic molecule. Attaching too many molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[19]
-
Solution:
-
Reduce the molar excess of the activated molecule in the reaction to target a lower DOL.
-
Decrease the reaction time.
-
Analyze the product using SEC to quantify the amount of aggregate.
-
Possible Cause 2: Presence of Organic Solvent
-
Explanation: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[9][10] High concentrations of these solvents can denature proteins.
-
Solution:
-
Minimize the volume of organic solvent added to the reaction mixture, typically keeping it below 10% (v/v).
-
Add the organic solvent stock solution slowly to the stirred protein solution to avoid localized high concentrations.
-
Quantitative Data Summary
The following table summarizes key reaction parameters for a typical NHS-ester based conjugation.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is a balance between amine reactivity and NHS-ester hydrolysis. A common starting point is pH 8.3.[10] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help control the reaction rate and may be beneficial for sensitive biomolecules. |
| Reaction Time | 30 minutes - 2 hours | Longer reaction times do not always lead to higher efficiency and can increase the risk of hydrolysis and biomolecule degradation. |
| Molar Excess | 5x - 20x | The optimal ratio is empirical and should be determined for each specific biomolecule. |
| Buffer | PBS, MES, HEPES, Bicarbonate | Must be free of primary amines.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating an NHS-Ester Activated Biomolecule to this compound
-
Buffer Exchange: Ensure the biomolecule to be activated is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
Biomolecule Activation:
-
Dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL immediately before use.
-
Add a 10-fold molar excess of the dissolved NHS ester to the biomolecule solution while gently stirring.
-
Incubate for 1 hour at room temperature.
-
Remove excess, unreacted NHS ester using a desalting column or spin filtration, exchanging into the conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
-
Conjugation Reaction:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Add the desired amount of the this compound stock solution to the activated biomolecule solution.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching: Add a final concentration of 10-50 mM Tris-HCl or hydroxylamine to quench any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from unreacted this compound and other reaction components using size exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterization: Analyze the purified conjugate using appropriate methods (e.g., UV-Vis, HIC-HPLC, MS) to determine the concentration, degree of labeling, and purity.
Visualizations
Caption: A troubleshooting decision tree for low conjugation efficiency.
Caption: The chemical pathway for NHS ester conjugation.
Caption: A general experimental workflow for conjugation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 6. scitechnol.com [scitechnol.com]
- 7. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 12. glenresearch.com [glenresearch.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 18. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. benchchem.com [benchchem.com]
WDR5 Degradation Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with WDR5 (WD repeat-containing protein 5) degradation experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No or Inefficient WDR5 Degradation
Q1: I am not observing any degradation of WDR5 after treating my cells with a PROTAC/degrader. What are the possible causes and how can I troubleshoot this?
A1: Lack of WDR5 degradation is a common issue that can stem from several factors, from the experimental setup to the inherent biology of the system. Here's a step-by-step troubleshooting guide:
Initial Checks:
-
Compound Integrity and Activity:
-
Confirm the identity and purity of your degrader molecule using analytical methods like LC-MS and NMR.
-
Verify the in vitro binding of your degrader to both WDR5 and the recruited E3 ligase (e.g., VHL, CRBN) through biophysical assays such as fluorescence polarization (FP) or isothermal titration calorimetry (ITC).
-
-
Cellular Permeability:
-
Assess the cell permeability of your compound. Poor uptake can be a significant barrier. Consider using a cellular thermal shift assay (CETSA) to confirm target engagement in cells.
-
-
E3 Ligase Expression:
-
Ensure that the E3 ligase recruited by your degrader is endogenously expressed at sufficient levels in your cell line of choice. You can verify this by Western blotting. Some cell lines may have low endogenous levels of certain E3 ligases, which can be a limiting factor.[1]
-
Experimental Optimization:
-
Dose-Response and Time-Course:
-
Perform a comprehensive dose-response experiment with a wide range of degrader concentrations. It is crucial to test lower concentrations, as high concentrations can lead to the "hook effect," where the formation of binary complexes (Degrader-WDR5 or Degrader-E3 ligase) is favored over the productive ternary complex (WDR5-Degrader-E3 ligase), inhibiting degradation.[2]
-
Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal treatment duration for observing maximal degradation.
-
-
Ternary Complex Formation:
-
Proteasome Activity:
-
To confirm that the degradation is proteasome-dependent, pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding your WDR5 degrader. The inhibition of degradation in the presence of the proteasome inhibitor is a key indicator of a PROTAC-mediated mechanism.[4]
-
Advanced Troubleshooting:
-
WDR5 Protein Dynamics:
-
A high rate of WDR5 protein synthesis can counteract the degradation process. Consider combining your degrader treatment with a protein synthesis inhibitor like cycloheximide (CHX) to assess the degradation rate without the interference of new protein synthesis.[4]
-
-
WDR5 Localization:
Issue 2: Inconsistent Western Blot Results for WDR5
Q2: My Western blot results for WDR5 are inconsistent, showing variable band intensities or multiple bands. How can I improve the reliability of my Western blots?
A2: Inconsistent Western blot data can be frustrating. Here are some key areas to focus on for robust and reproducible WDR5 detection:
-
Antibody Selection and Validation:
-
Use a WDR5 antibody that has been validated for Western blotting. Several commercial antibodies are available.[8][9][10] It is good practice to validate the antibody in-house by performing a knockdown of WDR5 (e.g., using siRNA) to confirm the specificity of the band.
-
Refer to the manufacturer's datasheet for recommended antibody dilutions and incubation conditions.
-
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer that is appropriate for extracting nuclear proteins, such as RIPA buffer, and always supplement it with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation.[11]
-
Sonication: Sonication of the cell lysate can help to shear DNA and ensure complete lysis, leading to more consistent protein recovery.[11]
-
Protein Quantification: Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel.
-
-
Electrophoresis and Transfer:
-
Loading Controls: Always include a reliable loading control (e.g., GAPDH, β-actin, or α-tubulin) on your Western blots to normalize for any variations in protein loading.
-
Transfer Efficiency: Ensure efficient transfer of WDR5 (approximately 37 kDa) from the gel to the membrane (PVDF or nitrocellulose). Optimize transfer time and voltage according to your specific system.
-
-
Data Interpretation:
-
Multiple Bands: WDR5 can be subject to post-translational modifications, which may result in the appearance of multiple bands. Additionally, protein degradation products can appear as lower molecular weight bands.[11]
-
Issue 3: High Cell Toxicity or Off-Target Effects
Q3: I am observing significant cell death or unexpected phenotypes in my experiments with the WDR5 degrader. How can I determine if this is due to off-target effects?
A3: Distinguishing between on-target toxicity (due to WDR5 degradation) and off-target effects is crucial. Here are some strategies:
-
Control Compounds:
-
Synthesize and test a negative control compound that is structurally similar to your degrader but cannot bind to either WDR5 or the E3 ligase. This will help to rule out non-specific toxicity from the chemical scaffold.
-
If possible, use a non-degrading WDR5 inhibitor to compare the cellular phenotype of inhibition versus degradation.
-
-
Rescue Experiments:
-
To confirm that the observed phenotype is due to the loss of WDR5, perform a rescue experiment by overexpressing a degrader-resistant mutant of WDR5 in your cells.
-
-
Proteomics:
-
Perform unbiased global proteomics (e.g., using mass spectrometry) to identify other proteins that may be degraded by your compound. Shorter treatment times are recommended to distinguish direct from indirect effects.[12]
-
-
Cell Viability Assays:
-
Run a cell viability assay (e.g., CellTiter-Glo or MTT assay) in parallel with your degradation experiments to determine the cytotoxic concentration of your compound.
-
Data Summary
Table 1: Commonly Used WDR5 Antibodies for Western Blotting
| Antibody Name | Host Species | Applications | Recommended Dilution | Manufacturer |
| WDR5 (D9E1I) Rabbit mAb | Rabbit | WB, ChIP, IP | 1:1000 | Cell Signaling Technology |
| WDR5 Antibody (G-9) | Mouse | WB, IP, IF, IHC | Contact Manufacturer | Santa Cruz Biotechnology |
| WDR5 Antibody | Rabbit | WB, IHC | 1:2000-1:10000 | Novus Biologicals |
| WDR5 Antibody | Rabbit | WB, ELISA | 1:1000 | Novus Biologicals |
Note: Recommended dilutions are starting points and may require optimization for your specific experimental conditions.
Key Experimental Protocols
Protocol 1: Western Blotting for WDR5
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WDR5 (see Table 1 for suggested dilutions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with the WDR5 degrader for the desired time.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., VHL or CRBN) or a tag on an overexpressed protein overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with Co-IP lysis buffer.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against WDR5 and the E3 ligase. The presence of WDR5 in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.
-
Visualizations
Caption: WDR5 as a core component of the MLL/SET1 complex.
Caption: Mechanism of action for a WDR5-targeting PROTAC.
Caption: Troubleshooting workflow for failed WDR5 degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. WD Repeat-containing Protein 5 (WDR5) Localizes to the Midbody and Regulates Abscission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. scbt.com [scbt.com]
- 9. novusbio.com [novusbio.com]
- 10. WDR5 (D9E1I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of OICR-9429-N-C2-NH2 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of OICR-9429-N-C2-NH2 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the integrity of this compound. Recommendations for both solid form and solutions are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Use for working stocks.[1] |
Q2: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is advisable to use fresh, anhydrous DMSO to ensure maximum solubility, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1] For some applications, gentle warming may be necessary to fully dissolve the compound.[2]
Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?
Precipitation can occur if the compound's solubility in the working solution is exceeded. This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. Here are some steps to address this:
-
Decrease the final concentration: The compound may have limited solubility in your aqueous medium. Try lowering the final experimental concentration.
-
Optimize DMSO concentration: While minimizing DMSO is often desired in biological assays, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.[3]
-
Use a co-solvent system: For in vivo studies or challenging in vitro assays, a co-solvent system such as DMSO/PEG300/Tween80/ddH2O or DMSO/corn oil may be necessary to achieve the desired concentration and maintain solubility.[1]
-
Prepare fresh dilutions: Do not use a solution that has precipitated. Centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.[3]
Q4: I am concerned about the stability of this compound in my experimental conditions. What are the potential degradation pathways?
While specific degradation pathways for this compound have not been extensively published, its chemical structure suggests potential susceptibility to:
-
Photodegradation: The piperazine moiety can be susceptible to photo-oxidation.[4] It is recommended to protect solutions from light by using amber vials or wrapping containers in foil.
-
Oxidation: The piperazine and morpholine rings could be susceptible to oxidation, especially in the presence of reactive oxygen species. To minimize this, consider purging the headspace of storage vials with an inert gas like argon or nitrogen.
-
Hydrolysis: The carboxamide linkage could be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain a pH-neutral environment for aqueous solutions when possible.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
This guide provides a step-by-step approach to troubleshoot and resolve precipitation of this compound when diluting into aqueous buffers or media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Suspected Compound Degradation
If you suspect that this compound is degrading in your solution, the following guide can help you identify the cause and mitigate the issue.
Potential Degradation Pathways and Mitigation Strategies:
Caption: Potential degradation pathways and mitigation strategies.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM stock solution of this compound.
Materials:
-
This compound (solid powder, MW: 555.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 555.59 g/mol * (1000 mg / 1 g) = 5.56 mg
-
-
Weigh the compound: Carefully weigh out 5.56 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the compound is fully dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution. Gentle warming can also be applied.
-
Store the stock solution: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Stability Assessment by HPLC (General Protocol)
This protocol provides a general method to assess the stability of this compound in a specific solution over time. A stability-indicating HPLC method would need to be developed and validated for accurate quantification of the parent compound and its degradants.
Objective: To monitor the concentration of this compound in a solution under defined storage conditions.
Experimental Workflow:
Caption: Experimental workflow for stability assessment by HPLC.
References
addressing poor solubility of OICR-9429-N-C2-NH2
This technical support guide is intended for researchers, scientists, and drug development professionals using OICR-9429-N-C2-NH2. It provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of this compound.
Disclaimer
This compound is a derivative of the WDR5 inhibitor OICR-9429 and is used as a ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Specific solubility data for this compound is limited. Much of the guidance provided here is based on data for the parent compound, OICR-9429, and general strategies for poorly soluble research compounds. Users should perform small-scale solubility tests before preparing larger stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a ligand for the WD40 repeat domain protein 5 (WDR5) and serves as a chemical intermediate for synthesizing PROTACs.[1] Like many small molecule inhibitors and their derivatives, it has a complex, hydrophobic structure, which often leads to poor solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo experiments, potentially affecting data reproducibility and the compound's therapeutic efficacy.
Q2: What is the known solubility of this compound?
A2: The primary reported solubility for this compound is 10 mM in DMSO.[2] Solubility in other solvents has not been widely reported.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions, typically in DMSO, should be stored at -80°C to minimize degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I use water to dissolve this compound?
A4: Direct dissolution in water is not recommended. The parent compound, OICR-9429, is reported to be insoluble or only slightly soluble in water. It is highly likely that this compound shares this characteristic.
Q5: My compound precipitated when I diluted my DMSO stock in aqueous media. What should I do?
A5: This is a common issue with poorly soluble compounds. Refer to the Troubleshooting Guide below for strategies to prevent and address precipitation, such as using co-solvents or reducing the final concentration.
Troubleshooting Guide: Addressing Poor Solubility
If you are encountering solubility issues with this compound, consult the following guide for potential solutions.
Solubility Data Summary
The table below summarizes the known solubility of this compound and provides estimated solubility for the parent compound, OICR-9429, in various solvents, which can be used as a starting point for optimization.
| Solvent/System | This compound | OICR-9429 (Parent Compound) | Recommendations & Remarks |
| DMSO | 10 mM[2] | ≥ 32 mg/mL (~57.6 mM)[3] | Recommended for primary stock solutions. Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce solubility.[4] |
| Ethanol | Not Reported | 12 mg/mL (~21.6 mM)[5] | Can be used for stock solutions, but may have lower solubility than DMSO. Sonication may be required.[5] |
| Aqueous Buffers (e.g., PBS) | Expected to be very low | < 1 mg/mL[5] | Not recommended for direct dissolution. Use co-solvents for aqueous dilutions. |
| Co-solvent Mixtures | Not Reported | Formulation dependent | Necessary for preparing aqueous working solutions for cell-based assays and in vivo studies. See protocols below. |
Troubleshooting Workflow
The following workflow can guide you through the process of addressing solubility challenges with this compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solution for In Vitro Assays
This protocol is designed to prepare a concentrated stock solution of this compound.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[5]
-
Storage: Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
This protocol provides a method for diluting the DMSO stock into an aqueous buffer for cell-based experiments, minimizing precipitation.
-
Prepare Co-solvent (if needed): For sensitive applications, a co-solvent like PEG300 can be used.
-
Serial Dilution: Perform serial dilutions of your DMSO stock in your cell culture medium or desired aqueous buffer. It is crucial to add the DMSO stock to the aqueous solution and mix immediately and thoroughly.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Observation: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, you may need to lower the final concentration of this compound.
Protocol 3: Example Formulation for In Vivo Studies (Adapted from OICR-9429)
This protocol is an example of a formulation used for the parent compound, OICR-9429, and may serve as a starting point for this compound. Note: This formulation must be optimized and tested for tolerability and efficacy in your specific animal model.
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock.
-
Vehicle Preparation: Prepare a vehicle solution. A common example consists of:
-
40% PEG300
-
5% Tween 80
-
55% Saline or ddH₂O
-
-
Formulation: To prepare a 1 mg/mL solution (example):
-
Take the volume of DMSO stock containing the required mass of the compound.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add saline or ddH₂O to a final volume of 1 mL.
-
-
Administration: The final formulation should be prepared fresh before administration and administered via the desired route (e.g., intraperitoneal injection). Always include a vehicle-only control group in your experiments.
Signaling Pathway Context
This compound is a ligand for WDR5. WDR5 is a core component of the MLL (Mixed Lineage Leukemia) complex, which is a histone methyltransferase that plays a crucial role in regulating gene expression through the trimethylation of histone H3 at lysine 4 (H3K4me3).[1] By targeting WDR5, this class of compounds disrupts the WDR5-MLL interaction, leading to reduced H3K4me3 levels at target gene promoters and subsequent changes in gene expression, which can induce apoptosis and inhibit proliferation in cancer cells.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
how to prevent non-specific binding of OICR-9429 PROTACs
This guide provides researchers, scientists, and drug development professionals with technical support for troubleshooting and preventing non-specific binding of Proteolysis-Targeting Chimeras (PROTACs) that utilize OICR-9429 as a warhead for the target protein WDR5.
Frequently Asked Questions (FAQs)
Q1: What is OICR-9429 and how is it used in PROTACs?
OICR-9429 is not a PROTAC itself. It is a high-affinity, selective small molecule antagonist that binds to the WD repeat-containing protein 5 (WDR5).[1][2][3] It functions as the "warhead" or target-binding ligand in a PROTAC designed to degrade WDR5.[4][5][6] A PROTAC is synthesized by connecting OICR-9429 to a ligand for an E3 ubiquitin ligase (like CRBN or VHL) via a chemical linker.[5][7]
Q2: What causes non-specific binding with OICR-9429-based PROTACs?
While OICR-9429 is highly selective for WDR5,[3][8][9] non-specific binding or off-target effects of the final PROTAC molecule can arise from several factors:
-
E3 Ligase Ligand: The chosen E3 ligase ligand (e.g., pomalidomide for CRBN) may have its own off-target effects or lead to the degradation of natural E3 ligase substrates ("neo-substrates").[6]
-
Linker Properties: The linker's length, composition, and attachment points can influence physicochemical properties like solubility and cell permeability, potentially leading to aggregation or non-specific interactions with surfaces or proteins.[10][11][12]
-
Ternary Complex Formation: The PROTAC may induce the formation of off-target ternary complexes (E3 Ligase-PROTAC-Other Protein), leading to the degradation of proteins other than WDR5.[10]
-
Assay Conditions: Experimental conditions, such as buffer composition and the absence of blocking agents, can lead to non-specific binding to labware (e.g., microplates, tubing), causing inaccurate measurements.[13]
Q3: What are essential controls for my experiments?
To ensure that the observed degradation is specific to the WDR5-targeting PROTAC, several controls are critical:
-
Negative Control PROTAC: Synthesize a PROTAC using OICR-0547, a close analog of OICR-9429 that does not bind to WDR5.[3] This control helps confirm that any observed effects are dependent on WDR5 engagement.
-
Warhead-Only Control: Treat cells with OICR-9429 alone. This helps distinguish between effects caused by WDR5 inhibition versus WDR5 degradation.[4][6]
-
E3 Ligase Ligand-Only Control: Treat cells with the E3 ligase ligand alone to assess its independent biological or degradation effects.[14]
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG132) should "rescue" the degradation of WDR5, confirming the involvement of the ubiquitin-proteasome system.[14]
Q4: What is the "Hook Effect" and how can I avoid it?
The "hook effect" is a common phenomenon in PROTAC experiments where target degradation decreases at very high PROTAC concentrations.[4][10] This occurs because the excess PROTAC molecules form non-productive binary complexes (PROTAC-WDR5 or PROTAC-E3 ligase) instead of the productive ternary complex (WDR5-PROTAC-E3 ligase) required for degradation.[11][15] To avoid this, always perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[10][11]
Visualizing PROTAC Mechanism and Experimental Logic
PROTAC Mechanism of Action
Caption: Mechanism of an OICR-9429-based PROTAC, from ternary complex formation to proteasomal degradation.
Troubleshooting Workflow for Non-Specific Binding
Caption: A stepwise workflow for diagnosing and mitigating non-specific binding of PROTACs.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| High background signal in biochemical assays (e.g., TR-FRET, SPR) | Non-specific binding of the PROTAC to assay plates or sensor surfaces. | 1. Add a non-ionic surfactant like Tween-20 (0.01-0.05%) to all buffers.[13]2. Include a blocking protein like Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer.[13]3. Increase the salt concentration (e.g., NaCl) in the buffer to reduce electrostatic interactions.[13] |
| No WDR5 degradation observed at any concentration | 1. Poor cell permeability of the PROTAC.2. Inefficient ternary complex formation.3. The chosen E3 ligase is not expressed or active in the cell line. | 1. Assess cell permeability using LC-MS/MS.2. Confirm binary binding to WDR5 and the E3 ligase separately using biophysical assays.[10]3. Vary the linker length and composition to improve ternary complex stability.[10][11]4. Confirm E3 ligase expression in your cell model via Western Blot or qPCR.[11] |
| "Hook Effect" observed (degradation decreases at high concentrations) | Formation of non-productive binary complexes at high PROTAC concentrations. | 1. Lower the PROTAC concentration to the optimal range identified in the dose-response curve.[10]2. This is characteristic of many effective PROTACs and confirms a ternary complex-driven mechanism.[4] |
| WDR5 degradation is observed, but so are other off-target effects | 1. The PROTAC is degrading other proteins.2. The phenotype is caused by inhibition of WDR5, not its degradation. | 1. Perform a competition experiment: pre-treatment with excess free OICR-9429 should block WDR5 degradation.[14]2. Run the inactive OICR-0547-based PROTAC as a negative control.[3]3. Use global proteomics to identify all proteins degraded by the PROTAC and determine its selectivity.[7] |
Quantitative Data Summary
When performing dose-response experiments, summarizing the data clearly is essential for comparing different PROTAC constructs.
Table 1: Example Dose-Response Data for WDR5 Degradation
| PROTAC Construct | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Optimal Concentration (nM) | Hook Effect Observed? |
| PROTAC-A (VHL-based) | 25 | 92 | 100 | Yes (>500 nM) |
| PROTAC-B (CRBN-based) | 45 | 85 | 250 | Yes (>1000 nM) |
| Control (OICR-0547 based) | >10,000 | <10 | N/A | No |
¹DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation achieved.
Table 2: Example Selectivity Profile from Proteomics
| Protein Identified | Log₂ Fold Change (PROTAC / DMSO) | Is it a known off-target? |
| WDR5 | -3.8 | On-Target |
| IKZF1 (Ikaros) | -2.5 | Yes (CRBN neo-substrate) |
| IKZF3 (Aiolos) | -2.1 | Yes (CRBN neo-substrate) |
| Protein X | -0.2 | No |
| Protein Y | +0.1 | No |
Key Experimental Protocols
Protocol 1: Cellular Competition Assay
This experiment confirms that the degradation effect is mediated by the PROTAC binding to the intended target (WDR5).
-
Cell Plating: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Pre-treatment (Competitor): Add a high concentration (e.g., 10-20 µM) of the free warhead, OICR-9429, to designated wells. Incubate for 2-4 hours. This will occupy the WDR5 binding sites.
-
PROTAC Treatment: To the pre-treated wells, add your OICR-9429-based PROTAC at its optimal degradation concentration (e.g., 1x DC₅₀). For control wells, add only the PROTAC or DMSO.
-
Incubation: Incubate for the desired degradation period (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Quantify WDR5 protein levels via Western blot. A specific PROTAC effect should be significantly reduced or "rescued" in the wells pre-treated with free OICR-9429.
Protocol 2: Buffer Optimization for Biochemical Assays
This protocol aims to reduce non-specific binding in plate-based assays like TR-FRET or AlphaLISA.
-
Prepare Base Buffer: Start with your standard assay buffer (e.g., PBS or HEPES-based buffer with relevant salts).
-
Test Additives: Create variations of the base buffer containing:
-
Surfactant: 0.05% Tween-20 or Triton X-100.
-
Blocking Protein: 0.1% or 1% Bovine Serum Albumin (BSA).
-
Combination: Both surfactant and BSA.
-
-
Run Control Experiment: Perform the assay using only the detection reagents and the PROTAC in each buffer condition (without the target proteins).
-
Measure Background Signal: Read the plate on a suitable plate reader.
-
Select Optimal Buffer: The buffer composition that yields the lowest background signal without inhibiting the specific interaction should be used for all subsequent experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
optimizing PROTAC concentration for maximal WDR5 degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize PROTAC concentration for maximal WD-repeat-containing protein 5 (WDR5) degradation.
Troubleshooting Guide
Issue: No or Low WDR5 Degradation Observed
Possible Causes and Solutions:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between WDR5, the PROTAC, and an E3 ligase is crucial for degradation.[1][[“]][3][4][[“]] If this complex is unstable, degradation will be inefficient.[6]
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane to reach their intracellular target.[6][7]
-
Solution: Assess the physicochemical properties of your PROTAC. Modifications to improve solubility and reduce polarity may be necessary.[7]
-
-
Incorrect E3 Ligase Choice: The selected E3 ligase (e.g., VHL, CRBN) may not be expressed at sufficient levels in the cell line of interest or may not effectively ubiquitinate WDR5.[6]
-
Solution: Confirm the expression of the chosen E3 ligase in your target cells using techniques like Western blot or qPCR. It may be necessary to test PROTACs that recruit different E3 ligases.[6]
-
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.
-
Solution: Evaluate the stability of the PROTAC in your experimental conditions over time.[7]
-
Issue: High PROTAC Concentration Leads to Less Degradation (The "Hook Effect")
The "hook effect" is a common phenomenon in PROTAC experiments where increasing the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[8][9] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either WDR5 or the E3 ligase, rather than the productive ternary complex required for degradation.[6][7][8] A slight hook effect has been observed with some WDR5 PROTACs, such as MS40.[10]
Solutions to Mitigate the Hook Effect:
-
Perform a Wide Dose-Response Experiment: It is crucial to test a broad range of PROTAC concentrations to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve of the hook effect.[6][7]
-
Test Lower Concentrations: The optimal degradation may occur at nanomolar to low micromolar concentrations. Ensure your dose-response curve includes these lower ranges.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for a new WDR5 PROTAC?
A: Based on published data for WDR5 PROTACs, a good starting point for a dose-response experiment is to test a wide range of concentrations, from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10 µM). This will help identify the optimal concentration for degradation and reveal any potential hook effect.
Q2: How long should I treat my cells with the WDR5 PROTAC?
A: Treatment times can vary, but a common starting point is 18-24 hours.[10][11] However, it is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for maximal WDR5 degradation.
Q3: How can I confirm that WDR5 degradation is proteasome-dependent?
A: To confirm that the observed degradation is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) before adding the WDR5 PROTAC.[10] If the degradation is proteasome-dependent, the presence of the inhibitor should rescue the WDR5 protein levels.
Q4: What are the key parameters to report from a WDR5 PROTAC dose-response experiment?
A: The key parameters to determine and report are the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).[12]
Quantitative Data Summary
The following table summarizes key quantitative data for some reported WDR5 PROTACs.
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC₅₀ | Dₘₐₓ | Treatment Time (hours) | Reference |
| MS40 | CRBN | MV4;11 | 42 ± 41 nM | 77 ± 12% | 18 | [10] |
| MS67 | VHL | MV4;11 | Not explicitly stated, but effective | Not explicitly stated | Not specified | [13] |
| MS132 (11) | VHL | PDAC cells | Potent degrader | Not specified | Not specified | [14][15] |
| PROTAC 2 | VHL | Not specified | 0.05 µM | Not specified | Not specified | [16] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of WDR5 Degradation by Western Blot
-
Cell Seeding: Seed the desired cell line (e.g., MV4;11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the WDR5 PROTAC. A wide concentration range is recommended (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WDR5 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin, or Vinculin).[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the WDR5 signal to the loading control. Calculate the percentage of WDR5 degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
Visualizations
Caption: Mechanism of Action for a WDR5 PROTAC.
Caption: Troubleshooting workflow for low WDR5 degradation.
Caption: Experimental workflow for optimizing PROTAC concentration.
References
- 1. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. consensus.app [consensus.app]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. m.youtube.com [m.youtube.com]
- 13. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to WDR5 Inhibition: OICR-9429 and its PROTAC-Adaptable Analog OICR-9429-N-C2-NH2
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of OICR-9429, a potent small molecule inhibitor of the WDR5-MLL interaction, and its derivative, OICR-9429-N-C2-NH2. While extensive data is available for OICR-9429, its amino-functionalized counterpart is primarily positioned as a precursor for Proteolysis Targeting Chimera (PROTAC) development.
Overview
WD40-repeat protein 5 (WDR5) is a critical scaffolding protein, most notably recognized for its role in the assembly and function of histone methyltransferase complexes, such as the Mixed-Lineage Leukemia (MLL) complex.[1][2] By presenting histone H3 for methylation, WDR5 plays a pivotal role in the epigenetic regulation of gene expression. Dysregulation of WDR5 activity is implicated in various cancers, including leukemia, breast cancer, prostate cancer, and neuroblastoma, making it a compelling target for therapeutic intervention.[3][4] OICR-9429 has emerged as a first-in-class, potent, and selective antagonist of the WDR5-MLL interaction.[5] this compound is a derivative of OICR-9429, functionalized with an amino group, rendering it suitable for conjugation with an E3 ligase ligand to generate PROTACs for targeted protein degradation.[6]
Quantitative Performance Comparison
| Parameter | OICR-9429 | This compound | Reference |
| Binding Affinity (Kd) | 93 ± 28 nM (Isothermal Titration Calorimetry - ITC) | Not Available | [7] |
| 24 nM (Biacore) | Not Available | [8] | |
| 52 nM (ITC) | Not Available | [8] | |
| 51 nM (Biacore) | Not Available | [9] | |
| 64 nM (Fluorescence Polarization) | Not Available | [9] | |
| Displacement Constant (Kdisp) | 64 ± 4 nM (Disruption of WDR5-MLL WIN peptide interaction) | Not Available | [7] |
| Cellular IC50 | < 1 µM (Disruption of WDR5-MLL1/RbBP5 interaction) | Not Available | [8][9] |
| 67.74 µM (T24 bladder cancer cells) | Not Available | [10] | |
| 70.41 µM (UM-UC-3 bladder cancer cells) | Not Available | [10] | |
| 121.42 µM (TCCSUP bladder cancer cells) | Not Available | [10] | |
| 12.34 µM (IMR32 neuroblastoma cells) | Not Available | [11] | |
| 14.89 µM (LAN5 neuroblastoma cells) | Not Available | [11] |
Mechanism of Action
OICR-9429 competitively binds to the "WIN" (WDR5-interacting) site on WDR5, a pocket that is crucial for the interaction with the MLL protein.[7][10] This binding event physically obstructs the association of MLL with WDR5, thereby inhibiting the assembly of the functional MLL methyltransferase complex.[7] The consequence is a reduction in histone H3 lysine 4 trimethylation (H3K4me3) at the promoters of target genes, leading to the suppression of their transcription.[10] This mechanism is central to the anti-proliferative and pro-apoptotic effects of OICR-9429 observed in various cancer models.
This compound, as a ligand for WDR5, is designed to be a component of a PROTAC.[6] A PROTAC is a heterobifunctional molecule that brings a target protein (in this case, WDR5) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Signaling Pathways and Experimental Workflows
WDR5-MLL Signaling Pathway and Inhibition by OICR-9429
Caption: WDR5-MLL signaling pathway and the inhibitory action of OICR-9429.
PROTAC-mediated Degradation of WDR5 using an OICR-9429-based PROTAC
Caption: Workflow for PROTAC-mediated degradation of WDR5.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Protein Preparation: Recombinant human WDR5 protein is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final protein concentration is determined using a spectrophotometer.
-
Compound Preparation: OICR-9429 is dissolved in DMSO to create a high-concentration stock solution, which is then diluted into the ITC buffer to the desired final concentration. The final DMSO concentration should be matched in the protein solution.
-
ITC Experiment: The WDR5 protein solution is loaded into the sample cell of the ITC instrument. The OICR-9429 solution is loaded into the injection syringe. A series of small injections of the compound into the protein solution are performed at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat released or absorbed during each injection is measured. The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).
Fluorescence Polarization (FP) Assay for Inhibition of WDR5-MLL Interaction
-
Reagents:
-
Recombinant human WDR5 protein.
-
A fluorescently labeled peptide derived from the WDR5-interacting (WIN) region of MLL (e.g., FITC-labeled WIN peptide).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
OICR-9429 serially diluted in DMSO.
-
-
Assay Procedure:
-
In a microplate, WDR5 protein and the fluorescently labeled WIN peptide are incubated together in the assay buffer to form a complex.
-
Serial dilutions of OICR-9429 (or DMSO as a control) are added to the wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization of each well is measured using a plate reader.
-
The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to displace 50% of the bound fluorescent peptide, is calculated by fitting the data to a sigmoidal dose-response curve. The displacement constant (Kdisp) can then be calculated from the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Cancer cells are treated with either OICR-9429 or a vehicle control (DMSO) for a specified period.
-
Heating: The cell suspensions are divided into aliquots and heated at different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the precipitated protein by centrifugation.
-
Protein Analysis: The amount of soluble WDR5 in each sample is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The binding of OICR-9429 to WDR5 stabilizes the protein, leading to a higher melting temperature. The CETSA melting curves (soluble WDR5 fraction versus temperature) for the treated and control samples are compared to confirm target engagement in a cellular context.
Conclusion
OICR-9429 is a well-characterized and potent inhibitor of the WDR5-MLL interaction with demonstrated activity in biochemical and cellular assays. It serves as a valuable chemical probe to investigate the biological functions of WDR5 and as a lead compound for the development of anticancer therapeutics. This compound represents a strategic evolution of the OICR-9429 scaffold, enabling the development of PROTACs for the targeted degradation of WDR5. This opens up a new therapeutic modality for targeting WDR5, moving beyond simple inhibition to the complete removal of the protein from the cellular environment. Further research and public disclosure of comparative data for this compound-based PROTACs will be crucial to fully assess their therapeutic potential relative to the parent inhibitor.
References
- 1. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 2. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 9. scitechnol.com [scitechnol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linker Strategies for OICR-9429-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins. The design of a PROTAC is a multi-parameter optimization process, with the linker component playing a crucial role in determining the efficacy and selectivity of the final molecule. This guide provides a comparative analysis of different linker strategies employed in the development of PROTACs based on OICR-9429, a potent inhibitor of WD repeat-containing protein 5 (WDR5).
Introduction to OICR-9429-Based PROTACs
OICR-9429 is a high-affinity small molecule that antagonizes the interaction between WDR5 and the Mixed-Lineage Leukemia (MLL) protein.[1][2][3] This interaction is critical for the histone methyltransferase activity of the MLL complex, which is implicated in certain types of cancer, including acute myeloid leukemia (AML).[1] By incorporating OICR-9429 into a PROTAC, researchers aim to induce the targeted degradation of WDR5, thereby eliminating its scaffolding function and downstream oncogenic signaling.
The general structure of an OICR-9429-based PROTAC involves three key components: the OICR-9429 warhead for binding to WDR5, a ligand for recruiting an E3 ubiquitin ligase, and a chemical linker that connects the two. The choice of the E3 ligase ligand and the composition and length of the linker are critical determinants of the PROTAC's degradation efficiency.[4]
Comparative Analysis of Linker Performance
While a systematic and comprehensive head-to-head comparison of a wide array of linkers for OICR-9429-based PROTACs is not extensively documented in the current literature, analysis of published data allows for a comparative overview of different linker strategies. The following table summarizes the performance of key OICR-9429-based PROTACs with distinct linkers and E3 ligase ligands.
| PROTAC | E3 Ligase Ligand | Linker Description | DC50 | Dmax | Cell Line | Reference |
| MS33 | VHL-1 | "Relatively long linker" | 260 ± 56 nM | 71 ± 5% | MV4;11 | [5] |
| MS67 | VHL-1-Me | Shortened and optimized linker | ~25 nM | >90% | MV4;11 | [5] |
| MS40 | Pomalidomide | Flexible aliphatic linker (7 methylene units) | Not specified | Effective WDR5 degrader | Not specified | [6] |
| PROTAC 1 (OICR-40333) | DCAF1 Ligand | Longest PEG-based linker in the series | Not specified | Degraded endogenous WDR5 | MV4-11 | [7] |
| PROTAC 4 | DCAF1 Ligand | Not explicitly detailed | 40 ± 24 nM | 49 ± 1.9% | MV4-11 | [7] |
Key Observations:
-
Linker Optimization is Crucial: The significant improvement in potency from MS33 to MS67, achieved by shortening and optimizing the linker, highlights the critical impact of linker design on PROTAC efficacy.[5]
-
Diverse E3 Ligases and Linkers are Viable: Successful WDR5 degradation has been achieved using different E3 ligases (VHL, CRBN, and DCAF1) in conjunction with various linker types, including long, short, aliphatic, and PEG-based linkers.[5][6][7]
-
Quantitative Data is Limited: For many reported OICR-9429-based PROTACs, detailed quantitative data on degradation (DC50 and Dmax) across a panel of different linkers is not always available in the primary literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of OICR-9429-based PROTACs.
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells (e.g., MV4;11) in 6-well plates at a density of 1 x 10^6 cells/well.
- Allow cells to adhere and grow for 24 hours.
- Treat cells with varying concentrations of the PROTAC molecule or vehicle control (e.g., DMSO) for a specified time (e.g., 18 hours).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
- Normalize protein concentrations for all samples.
- Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
5. Western Blotting:
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein (e.g., anti-WDR5) and a loading control (e.g., anti-tubulin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Develop the blot using an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
Visualizations
WDR5 Signaling Pathway and PROTAC-Mediated Degradation
Caption: WDR5 signaling pathway and its disruption by OICR-9429-based PROTACs.
Experimental Workflow for PROTAC Evaluation
Caption: A generalized workflow for the evaluation of OICR-9429-based PROTACs.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: OICR-9429, a Potent WDR5 Inhibitor, and its Inactive Control, OICR-0547
For researchers in epigenetics and drug discovery, the use of well-characterized chemical probes and their corresponding negative controls is paramount for rigorous scientific inquiry. This guide provides a comprehensive comparison of OICR-9429, a potent and selective inhibitor of the WDR5-MLL interaction, and its closely related but inactive analog, OICR-0547, which serves as an ideal negative control.
OICR-9429 is a chemical probe that targets WD repeat-containing protein 5 (WDR5), a critical component of several chromatin-modifying complexes, including the MLL (Mixed Lineage Leukemia) histone methyltransferase complex. By binding to the MLL-binding pocket on WDR5, OICR-9429 effectively disrupts the WDR5-MLL interaction, leading to a reduction in histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription.[1][2] Dysregulation of this pathway is implicated in various cancers, making OICR-9429 a valuable tool for studying these diseases and a potential starting point for therapeutic development.
To validate the on-target effects of OICR-9429, it is essential to use a negative control that is structurally similar but lacks the specific biological activity. OICR-0547 was designed for this purpose; it is a close analog of OICR-9429 that does not bind to WDR5 and, consequently, does not inhibit the WDR5-MLL interaction.[2] This allows researchers to distinguish between the specific effects of WDR5 inhibition and any potential off-target or non-specific effects of the chemical scaffold.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of OICR-9429 and OICR-0547.
| Compound | Target | Binding Affinity (Kd) | Reference |
| OICR-9429 | WDR5 | 93 ± 28 nM | [3] |
| OICR-0547 | WDR5 | No binding | [2] |
| Cell Line | Assay | OICR-9429 IC50 | OICR-0547 IC50 | Reference |
| MV4;11 (AML) | Cell Viability (3 days) | 31 µM | No effect at relevant concentrations | [1] |
| Cebpap30/p30 (AML model) | Cell Viability | Sensitive | No effect at relevant concentrations | [4] |
| K562 (CML) | Cell Viability | Less Sensitive | No effect at relevant concentrations | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.
Cell Viability Assay
This protocol is used to assess the effect of OICR-9429 and OICR-0547 on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well in their recommended growth medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of OICR-9429 or OICR-0547 (e.g., from 0.1 to 100 µM). Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the disruption of the WDR5-MLL interaction by OICR-9429 in a cellular context.
-
Cell Lysis: Lyse cells treated with DMSO, OICR-9429, or OICR-0547 in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against WDR5 or MLL1 overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G magnetic beads to each lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against WDR5 and MLL1 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated MLL1 with a WDR5 antibody (or vice versa) in the OICR-9429 treated sample indicates disruption of the interaction.
Western Blotting for H3K4me3
This protocol is used to measure the downstream effect of WDR5 inhibition on histone methylation.
-
Histone Extraction: Extract histones from cells treated with the compounds using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K4me3. Also, probe a separate blot or strip and re-probe the same blot with an antibody against total Histone H3 as a loading control.[3][5]
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize the H3K4me3 signal to the total Histone H3 signal.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
A Comparative Analysis of VHL and CRBN E3 Ligases for Targeted WDR5 Degradation
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase is a cornerstone in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative study of two of the most utilized E3 ligases, the von Hippel-Lindau (VHL) tumor suppressor and Cereblon (CRBN), for the targeted degradation of WD-repeat-containing protein 5 (WDR5), a key scaffolding protein implicated in various cancers.
This document delves into the nuances of VHL and CRBN recruitment for WDR5 degradation, presenting a synthesis of experimental data to guide the rational design of WDR5-targeting PROTACs. By summarizing quantitative performance metrics, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks, this guide aims to equip researchers with the critical information needed to navigate the complexities of targeted protein degradation.
Performance Comparison: VHL- vs. CRBN-based WDR5 Degraders
The decision to leverage either VHL or CRBN for PROTAC-mediated degradation of WDR5 is influenced by a multitude of factors including cellular context, target accessibility, and the desired pharmacological profile of the degrader molecule. The following tables summarize key quantitative data from published studies on WDR5-targeting PROTACs, offering a glimpse into the degradation efficiency achieved with each E3 ligase.
| VHL-based WDR5 PROTACs | ||||
| PROTAC | DC50 | Dmax | Cell Line | Reference |
| MS132 | Low nM | >90% | PDAC cells | [1] |
| MS67 | Not specified | Potent | AML cells | |
| MS33 | Not specified | Effective | AML cells | |
| PROTAC 1 | No degradation | N/A | Not specified | |
| PROTAC 2 | 0.05 µM | Not specified | Not specified |
| CRBN-based WDR5 PROTACs | ||||
| PROTAC | DC50 | Dmax | Cell Line | Reference |
| MS40 | Not specified | Selective | MV4;11 | |
| PROTAC 25 | Not specified | Selective | PDAC cells | [1] |
Note: The presented data is a compilation from various sources and direct head-to-head comparisons with identical WDR5 binders and linkers are limited. Variations in experimental conditions can influence the observed results.
Signaling Pathways and Mechanisms of Action
Understanding the signaling context of WDR5 and the mechanisms of VHL and CRBN is paramount for designing effective degraders.
WDR5 is a crucial component of the Mixed Lineage Leukemia (MLL) complex, where it acts as a scaffold to facilitate the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[2][3][4][5] Its dysregulation has been linked to the progression of various cancers.
VHL and CRBN are the substrate recognition components of their respective Cullin-RING E3 ubiquitin ligase complexes (CRL2^VHL^ and CRL4^CRBN^).[6][7][8][9][10][11][12][13] PROTACs function by inducing the formation of a ternary complex between WDR5 and the E3 ligase, leading to the polyubiquitination of WDR5 and its subsequent degradation by the 26S proteasome.
Figure 1: General mechanism of PROTAC-induced WDR5 degradation.
Figure 2: Role of WDR5 within the MLL complex for histone methylation.
Key Experimental Protocols
The following are detailed methodologies for essential experiments used to characterize and compare WDR5-targeting PROTACs.
Western Blot Analysis for WDR5 Degradation
This protocol is used to quantify the reduction in WDR5 protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MV4;11, PDAC cell lines) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the WDR5 PROTAC or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
b. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add 4X Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WDR5 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the WDR5 band intensity to the loading control.
-
Calculate the percentage of WDR5 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Figure 3: Experimental workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-induced interaction between WDR5 and the recruited E3 ligase (VHL or CRBN).
a. Cell Treatment and Lysis:
-
Treat cells with the WDR5 PROTAC or DMSO for a shorter duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse the cells using a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) with protease and phosphatase inhibitors.
b. Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (anti-VHL or anti-CRBN) or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
c. Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against WDR5 and the respective E3 ligase.
d. Expected Outcome:
-
A band corresponding to WDR5 should be detected in the sample immunoprecipitated with the anti-E3 ligase antibody only in the presence of the PROTAC, confirming the formation of the WDR5-PROTAC-E3 ligase ternary complex.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of the PROTAC to WDR5 and the E3 ligase, providing insights into cell permeability and target engagement.[14][15][16][17][18]
a. Cell Line Preparation:
-
Generate a stable cell line expressing WDR5 fused to NanoLuc® luciferase.
-
For E3 ligase engagement, use a cell line expressing the E3 ligase (VHL or CRBN) fused to NanoLuc®.
b. Assay Procedure:
-
Plate the engineered cells in a white, 96-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the target protein.
-
Add varying concentrations of the WDR5 PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal.
c. Data Analysis:
-
The PROTAC will compete with the tracer for binding to the NanoLuc®-fused protein, leading to a decrease in the BRET signal.
-
The IC50 value, representing the concentration of PROTAC that displaces 50% of the tracer, can be determined to quantify target engagement in live cells.
Conclusion
The choice between VHL and CRBN for the targeted degradation of WDR5 is a critical decision in the drug discovery pipeline. While both E3 ligases have been successfully utilized to degrade various protein targets, the optimal choice for WDR5 may depend on the specific cellular context and the physicochemical properties of the PROTAC. VHL-based PROTACs have shown potent degradation of WDR5 in some studies. However, the development of highly potent and selective CRBN-based WDR5 degraders is also an active area of research.
This guide provides a foundational framework for comparing these two E3 ligases. A systematic approach, employing the detailed experimental protocols outlined herein, will be instrumental in the development of next-generation WDR5-targeting therapeutics. Further head-to-head comparisons using matched PROTACs with identical WDR5 binders and linkers will be invaluable in definitively elucidating the superior E3 ligase for inducing the degradation of this important cancer target.
References
- 1. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 [frontiersin.org]
- 11. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 13. The Cullin 4A/B-DDB1-Cereblon E3 Ubiquitin Ligase Complex Mediates the Degradation of CLC-1 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 16. selvita.com [selvita.com]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Navigating the Landscape of WDR5 Ubiquitination: A Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals investigating the intricate post-translational modifications of WD40-repeat-containing protein 5 (WDR5), this guide provides a comparative overview of mass spectrometry-based approaches for the analysis of its ubiquitination. Understanding the ubiquitination status of WDR5, a key regulator in histone methylation and gene transcription, is crucial for elucidating its role in various cellular processes and disease states, including cancer. This document outlines key signaling pathways, compares prevalent quantitative proteomic techniques, and provides detailed experimental protocols to aid in the design and execution of robust analytical strategies.
Signaling Pathways of WDR5 Ubiquitination
WDR5 ubiquitination is a critical regulatory mechanism controlling its protein stability and function. Two primary E3 ubiquitin ligase complexes have been identified to mediate this process: the SCF (SKP1-CUL1-F-box) complex containing the F-box protein FBXW7, and the CUL4B-DDB1 complex.
The ubiquitination of WDR5 by these E3 ligases predominantly leads to its proteasomal degradation, thereby influencing downstream cellular events. This regulation is integral to processes such as cell cycle progression, particularly mitotic slippage, and the p53 signaling pathway.[1][2][3]
Below are diagrams illustrating the key signaling pathways involving WDR5 ubiquitination.
Caption: E3 Ligase-Mediated WDR5 Ubiquitination and Degradation.
Caption: Functional Consequences of WDR5 Ubiquitination Status.
Comparison of Mass Spectrometry-Based Quantitative Proteomics Methods
The analysis of WDR5 ubiquitination by mass spectrometry typically involves the enrichment of ubiquitinated proteins or peptides followed by quantitative analysis. The two most common quantitative strategies are Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ).
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Label-Free Quantification (LFQ) |
| Principle | Metabolic labeling of proteins with "heavy" and "light" amino acids. Samples are mixed early in the workflow, and relative quantification is based on the intensity ratios of isotopic peptide pairs. | Relative quantification is based on the signal intensity (peak area) or spectral counts of peptides from separate LC-MS/MS runs. |
| Advantages | - High Accuracy and Precision: Minimizes experimental variability as samples are combined early.[4][5] - Low Missing Values: Both light and heavy peptides co-elute, ensuring fewer missing data points between samples. - Robust for Complex Samples: Well-suited for detecting subtle changes in protein abundance. | - Versatility: Applicable to any sample type, including tissues and clinical samples, where metabolic labeling is not feasible. - No Special Reagents: Does not require expensive isotopic amino acids. - Deeper Proteome Coverage: Often identifies a larger number of proteins in a single run.[4] |
| Disadvantages | - Limited to Cell Culture: Not applicable to tissues or clinical specimens. - Incomplete Labeling: Can lead to quantification errors. - Cost: Isotopic amino acids are expensive. - Lower Throughput: Requires complete labeling, which can be time-consuming. | - Higher Variability: Susceptible to variations in sample preparation and LC-MS/MS performance between runs. - More Missing Values: Stochastic nature of data-dependent acquisition can lead to missing values across samples. - Complex Data Analysis: Requires sophisticated algorithms for alignment and normalization. |
| Typical Application for WDR5 Ubiquitination | Comparing ubiquitination levels of WDR5 between a control cell line and a cell line with a knockout/knockdown of an E3 ligase (e.g., FBXW7) or a deubiquitinating enzyme. | Identifying changes in WDR5 ubiquitination in response to drug treatment in various cell lines or analyzing WDR5 ubiquitination in tumor tissues versus normal tissues. |
Experimental Protocols
The following sections provide detailed protocols for the analysis of WDR5 ubiquitination using immunoprecipitation followed by mass spectrometry. These protocols are generalized and may require optimization for specific experimental conditions.
Experimental Workflow for WDR5 Ubiquitination Analysis
Caption: General workflow for IP-MS analysis of WDR5 ubiquitination.
Protocol 1: Immunoprecipitation of WDR5
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and deubiquitinase inhibitors (e.g., PR-619, NEM).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-WDR5 antibody or an appropriate tag-specific antibody (if using tagged WDR5) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., glycine-HCl, pH 2.5, or 2x Laemmli buffer for subsequent Western blot analysis).
-
Protocol 2: Sample Preparation for Mass Spectrometry
A. In-Solution Digestion:
-
Elute the immunoprecipitated proteins in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce the disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate the cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding formic acid.
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
B. On-Bead Digestion:
-
After the final wash of the immunoprecipitation, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip.
Protocol 3: Enrichment of Ubiquitinated Peptides (K-ε-GG Remnant)
For in-depth analysis of ubiquitination sites, an additional enrichment step for peptides containing the di-glycine (K-ε-GG) remnant of ubiquitin after tryptic digest is recommended.[6][7]
-
Lyophilize the desalted peptides from the tryptic digest.
-
Resuspend the peptides in an immunoprecipitation buffer (e.g., IAP buffer).
-
Incubate with anti-K-ε-GG antibody-conjugated beads overnight at 4°C.
-
Wash the beads extensively with IAP buffer and then with water.
-
Elute the enriched ubiquitinated peptides with a low pH solution (e.g., 0.15% trifluoroacetic acid).
-
Desalt the eluted peptides using a C18 StageTip.
Mass Spectrometry Analysis and Data Processing
-
LC-MS/MS: Analyze the prepared peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify peptides and proteins.
-
For ubiquitination site analysis, include a variable modification of +114.0429 Da (GlyGly) on lysine residues.
-
For quantitative analysis, use the appropriate software modules for SILAC or LFQ to determine the relative abundance of proteins and ubiquitination sites between samples.
-
Concluding Remarks
The choice between SILAC and label-free quantification for the analysis of WDR5 ubiquitination depends on the specific research question and the available experimental system. SILAC offers higher precision for studies in cell culture, making it ideal for dissecting the effects of specific genetic perturbations on WDR5 ubiquitination. In contrast, the versatility of LFQ allows for the investigation of WDR5 ubiquitination in a broader range of biological samples, including patient-derived tissues, which is crucial for translational research. By combining robust immunoprecipitation techniques with sensitive mass spectrometry and appropriate quantitative strategies, researchers can gain valuable insights into the dynamic regulation of WDR5 ubiquitination and its implications in health and disease.
References
- 1. The SCF–FBXW7 E3 ubiquitin ligase triggers degradation of histone 3 lysine 4 methyltransferase complex component WDR5 to prevent mitotic slippage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SCF-FBXW7 E3 ubiquitin ligase triggers degradation of histone 3 lysine 4 methyltransferase complex component WDR5 to prevent mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WDR5 positively regulates p53 stability by inhibiting p53 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-scale identification of ubiquitination sites by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
OICR-9429-Based PROTACs: A Comparative Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Proteolysis Targeting Chimeras (PROTACs) derived from OICR-9429, a potent and selective chemical probe for the WD repeat-containing protein 5 (WDR5).[1][2][3][4] OICR-9429 antagonizes the interaction between WDR5 and Mixed-Lineage Leukemia 1 (MLL1), a key interaction in certain cancers.[1][3][5][6] PROTACs built upon the OICR-9429 scaffold offer a novel therapeutic strategy by inducing the degradation of WDR5, potentially overcoming limitations of simple inhibition.[7][8] This document outlines the selectivity profiles of these PROTACs, presenting key performance data and the experimental protocols used for their characterization.
Mechanism of Action: From Inhibition to Degradation
OICR-9429 operates by competitively binding to the WIN (WDR5-interacting) site on WDR5, thereby disrupting its interaction with MLL1 and inhibiting downstream oncogenic signaling.[3][7] OICR-9429-based PROTACs are heterobifunctional molecules that link OICR-9429 to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[7][8] This dual binding brings WDR5 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9]
Figure 1. OICR-9429 vs. PROTAC Mechanism of Action.
Comparative Performance Data
The following tables summarize the key quantitative data for OICR-9429 and its PROTAC derivatives, MS33 and MS67, which utilize the VHL E3 ligase.[8]
Table 1: Binding Affinities and Degradation Potency
| Compound | Target | Binding Affinity (KD/Ki) | Cell Line | DC50 | Dmax |
| OICR-9429 | WDR5 | 24-93 nM[1][3][4] | - | - | - |
| MS33 | WDR5 | - | MV4;11 | ~260 nM[9] | >90% |
| MS67 | WDR5 | - | MV4;11 | <100 nM | >95% |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.
Table 2: In Vitro Antiproliferative Activity
| Compound | Cell Line | GI50 |
| OICR-9429 | MV4;11 | >10 µM |
| MS33 | MV4;11 | ~5 µM |
| MS67 | MV4;11 | ~0.5 µM |
| OICR-9429 | MOLM13 | >10 µM |
| MS67 | MOLM13 | ~1 µM |
GI50: Concentration for 50% growth inhibition.
Selectivity Profiling
A key advantage of the PROTAC approach is the potential for enhanced selectivity compared to the parent inhibitor. This is due to the requirement of forming a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
OICR-9429: OICR-9429 itself is a highly selective chemical probe. It has shown more than 100-fold selectivity over other chromatin "reader" domains and methyltransferases.[1] It also displayed no significant binding or inhibition against a panel of over 250 human kinases, GPCRs, and ion channels.[3][10]
OICR-9429-based PROTACs (e.g., MS67): Mass spectrometry-based global proteomic profiling of cells treated with the WDR5 degrader MS67 revealed that WDR5 was the only protein significantly downregulated out of over 4,000 proteins detected.[8] This demonstrates the exquisite selectivity of the PROTAC-mediated degradation.
Figure 2. Workflow for Proteomic Selectivity Profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for key experiments used in the characterization of OICR-9429-based PROTACs.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11]
-
Cell Culture and Treatment: Plate cells (e.g., MV4;11) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or OICR-9429 for a specified duration (e.g., 18 hours).[7][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[11][12]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., WDR5) and a loading control (e.g., Tubulin).[7][8]
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assays (e.g., TR-FRET)
These assays are used to confirm the formation of the PROTAC-mediated ternary complex (Target Protein - PROTAC - E3 Ligase).
-
Assay Setup: In a microplate, combine the purified target protein (WDR5), the E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and labeled antibodies specific to each protein with serial dilutions of the PROTAC.[11][12]
-
Incubation: Allow the mixture to incubate at room temperature to facilitate complex formation.
-
FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increased FRET signal indicates the proximity of the two proteins, confirming the formation of the ternary complex.[11]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to assess the cooperativity of ternary complex formation.
Global Proteomics for Selectivity Profiling
This unbiased approach identifies all proteins that are degraded upon PROTAC treatment.
-
Cell Treatment and Lysis: Treat cells (e.g., MIA PaCa-2) with the PROTAC at a concentration that induces significant degradation of the target protein (e.g., 1.5 µM MS67 for 2.5 hours) and a vehicle control.[8] Lyse the cells and extract the proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.[8]
Conclusion
PROTACs derived from the selective WDR5 inhibitor OICR-9429 demonstrate a promising strategy for targeted protein degradation. The data presented here highlights the enhanced potency and exquisite selectivity of these degraders compared to the parent small molecule inhibitor. The detailed experimental protocols provided should serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery. The continued exploration of OICR-9429-based PROTACs holds potential for the development of novel therapeutics for WDR5-dependent cancers.
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. scitechnol.com [scitechnol.com]
- 6. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to WDR5 Inhibition: OICR-9429 vs. PROTAC Degraders
Introduction
WD repeat domain 5 (WDR5) has emerged as a high-value therapeutic target in oncology, primarily due to its critical role as a scaffolding protein in various chromatin-modifying complexes.[1] WDR5 is essential for the activity of the mixed-lineage leukemia (MLL) histone methyltransferase complexes, which catalyze the methylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[2] Furthermore, WDR5 interacts with oncoproteins like c-MYC, facilitating their recruitment to chromatin and driving oncogenic gene expression programs.[3][4]
Two primary pharmacological strategies have been developed to counteract WDR5's function in cancer: competitive inhibition of its protein-protein interactions (PPIs) and targeted protein degradation. This guide provides an objective comparison between OICR-9429, a well-characterized small-molecule inhibitor, and the more recent class of WDR5-targeting Proteolysis-Targeting Chimeras (PROTACs).
OICR-9429: A High-Affinity WDR5-MLL Antagonist
OICR-9429 is a potent and selective chemical probe that binds with high affinity to the WDR5 interaction (WIN) site, a pocket on WDR5 that recognizes an arginine-containing motif present in binding partners like MLL.[5][6] By occupying this site, OICR-9429 competitively disrupts the crucial WDR5-MLL interaction, thereby inhibiting the methyltransferase activity of the MLL complex.[6][7][8] It has demonstrated cellular activity, reducing the viability of acute myeloid leukemia (AML) cells and other cancer types in vitro.[6][7] However, while an invaluable research tool, OICR-9429 and similar inhibitors have shown modest anti-cancer effects and limited efficacy in preclinical in vivo models.[9][10]
WDR5 PROTACs: A Strategy for Targeted Degradation
Proteolysis-Targeting Chimeras (PROTACs) represent a distinct and powerful therapeutic modality.[11][12][13] A WDR5 PROTAC is a heterobifunctional molecule comprising three parts: a ligand that binds to WDR5 (often derived from an inhibitor like OICR-9429), a ligand for an E3 ubiquitin ligase, and a flexible linker connecting them.[13][14] This design brings WDR5 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the entire WDR5 protein by the proteasome.
This degradation-based approach offers potential advantages over simple inhibition. By eliminating the WDR5 protein, PROTACs can abrogate all its scaffolding functions, not just a single interaction. This can lead to a more profound and durable biological response.[10] Advanced WDR5 PROTACs, such as MS67, have demonstrated significant WDR5 degradation in cells and robust tumor growth inhibition in mouse models, overcoming the in vivo limitations of first-generation inhibitors.[9]
Quantitative Performance Comparison
The following tables summarize the quantitative data comparing OICR-9429 with representative WDR5 PROTACs.
Table 1: Comparative In Vitro Potency
| Compound | Type | Target Binding Affinity (Kd or Ki) | WDR5 Degradation (DC50) | Anti-proliferative Activity (GI50) |
| OICR-9429 | WIN Site Inhibitor | Kd = 93 nM[6][7]; Ki = 64 nM[10] | Not Applicable | ~1-10 µM (Varies by cell line)[5] |
| MS33 | PROTAC (Degrader) | Binds to WDR5 (derived from OICR-9429) | 260 nM (in MV4;11 cells)[10] | Not specified |
| MS67 | PROTAC (Degrader) | Binds to WDR5 (derived from OICR-9429) | Not specified | < 1 µM (in MV4;11 & MOLM13 cells)[10] |
-
Kd/Ki: Dissociation/Inhibition constant, a measure of binding affinity. Lower values indicate tighter binding.
-
DC50: Half-maximal degradation concentration. The concentration of a PROTAC required to degrade 50% of the target protein.
-
GI50: Half-maximal growth inhibition concentration. The concentration of a compound required to inhibit the growth of 50% of cells.
Table 2: Comparative In Vivo Efficacy
| Compound | Type | Animal Model | Efficacy | Reference |
| OICR-9429 | WIN Site Inhibitor | Bladder Cancer Xenograft | Suppressed tumor growth at 30-60 mg/kg | [5] |
| MS67 | PROTAC (Degrader) | Mouse Xenograft Models | Significant tumor growth inhibition | [9] |
| Compounds 9 & 10 | WIN Site Inhibitor | MV4;11 Xenograft | Dose-dependent tumor growth suppression; regression with Compound 9 | [9] |
Signaling and Mechanistic Diagrams
The following diagrams illustrate the key pathways and mechanisms discussed.
Caption: The central scaffolding role of WDR5 in oncogenic transcription.
Caption: OICR-9429 blocks interactions; PROTACs induce degradation.
Caption: Workflow for quantifying PROTAC-induced WDR5 degradation.
Experimental Protocols
1. Binding Affinity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of inhibitors to WDR5 by measuring the displacement of a fluorescently labeled peptide derived from an interacting protein (e.g., MLL).
-
Principle: A terbium-labeled anti-tag antibody binds to a tagged recombinant WDR5 protein (Donor). A fluorescently labeled peptide (e.g., from MLL) binds to WDR5, bringing it close to the donor, resulting in a high FRET signal.
-
Method:
-
Recombinant tagged WDR5 is incubated with the anti-tag donor antibody and the fluorescent peptide acceptor.
-
Increasing concentrations of a test compound (e.g., OICR-9429) are added.
-
If the compound binds to the WDR5 WIN site, it displaces the fluorescent peptide, decreasing the FRET signal.
-
The signal is read on a plate reader, and the concentration at which 50% of the peptide is displaced (IC50 or Kdisp) is calculated.[9]
-
2. Cell Viability / Anti-proliferative Assay (e.g., CellTiter-Glo®)
This luminescent assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.
-
Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP.
-
Method:
-
Cancer cells (e.g., 20,000 primary human AML cells/well) are seeded in 96-well plates.[7]
-
Cells are treated with a range of concentrations of the test compound (OICR-9429 or a PROTAC) or DMSO as a vehicle control.
-
Plates are incubated for a set period (e.g., 72 hours).[7]
-
The CellTiter-Glo® reagent is added to each well, and luminescence is measured using a luminometer.
-
Data is normalized to the DMSO control, and the GI50 value is calculated using non-linear regression.
-
3. PROTAC-Induced Degradation Assay (Immunoblotting/Western Blot)
This method is the gold standard for confirming and quantifying the degradation of a target protein following PROTAC treatment.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Method:
-
Cells (e.g., MV4;11) are treated with increasing concentrations of the WDR5 PROTAC for a defined time (e.g., 6 hours).[14] Include controls: DMSO, a proteasome inhibitor (e.g., carfilzomib) to confirm proteasome-dependent degradation, and an E3 ligase inhibitor (e.g., MLN4924) to confirm dependence on the targeted E3 ligase.[14]
-
Cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for WDR5. A primary antibody for a loading control protein (e.g., tubulin, GAPDH) is also used.
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is captured. The intensity of the WDR5 band is quantified and normalized to the loading control to determine the percentage of remaining protein. The DC50 is calculated from the dose-response curve.
-
Conclusion
The development of pharmacological agents targeting WDR5 has evolved significantly. OICR-9429 remains a highly valuable, selective chemical probe for antagonizing the WDR5-MLL interaction and studying its immediate downstream consequences.[6] It effectively demonstrates target engagement in cellular assays. However, its modest in vivo performance has paved the way for alternative strategies.
WDR5-targeting PROTACs represent a more advanced and therapeutically promising approach. By inducing the complete degradation of the WDR5 protein, they can achieve a more profound and sustained disruption of its oncogenic functions.[10] Experimental data shows that this degradation mechanism translates to superior anti-proliferative effects in vitro and more significant tumor growth inhibition in vivo compared to early inhibitors.[9][10] Therefore, while inhibitors like OICR-9429 are crucial for basic research, PROTAC degraders are emerging as the leading strategy for the clinical translation of WDR5-targeted cancer therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 9. pnas.org [pnas.org]
- 10. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Design [protocols.io]
- 12. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of OICR-9429-N-C2-NH2
For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel chemical compounds like OICR-9429-N-C2-NH2 are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a ligand for the Wd40 repeat domain protein 5 (WDR5) utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on the safety information for the closely related compound OICR-9429, general best practices for handling chemical waste in a laboratory setting, and specific considerations for PROTAC-related compounds.
I. Immediate Safety and Handling Precautions
Before beginning any procedure, it is crucial to handle this compound within a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Engineering Controls:
-
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.
II. Hazard Assessment
While specific toxicological data for this compound is not available, the SDS for the related compound OICR-9429 identifies it as a skin irritant (Category 2) . Therefore, it is prudent to handle this compound with the same level of caution. As a novel research chemical, its full toxicological profile is unknown.
Key Hazard Information for Structurally Similar Compound (OICR-9429):
| Hazard Classification | Description |
|---|
| Skin Corrosion/Irritation | Category 2 |
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous chemical waste. The following protocol provides a general framework that must be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Waste Stream: Classify all waste containing this compound as hazardous chemical waste .
-
Segregation:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for solid chemical waste. This includes any contaminated consumables such as weigh boats, spatulas, and contaminated paper towels.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container for liquid chemical waste. Do not mix with incompatible waste streams.
-
Contaminated Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for chemical-contaminated sharps.
-
Contaminated Labware: Glassware and other labware that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., ethanol or acetone) before washing. The solvent rinse should be collected as hazardous liquid waste.
-
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard (e.g., "Skin Irritant," "Caution: Research Chemical - Toxicity Unknown")
-
The date of accumulation
-
The name and contact information of the principal investigator or laboratory supervisor
-
3. Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Keep waste containers away from general lab traffic and incompatible materials.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department.
-
For small spills:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
-
Decontaminate the spill area with a suitable solvent and then wash the area thoroughly.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
IV. Experimental Workflow and Disposal Diagram
The following diagram illustrates the workflow for handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Operational Protocols for Handling OICR-9429-N-C2-NH2
Disclaimer: A specific Safety Data Sheet (SDS) for OICR-9429-N-C2-NH2 is not publicly available. This guide is based on the available SDS for the closely related compound OICR-9429 and established best practices for handling potent chemical agents in a laboratory setting.[1] Researchers, scientists, and drug development professionals should use this information as a supplement to a thorough risk assessment conducted for the specific procedures and quantities being used.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to potent chemical compounds. The selection of appropriate PPE should be based on a risk assessment of the specific laboratory procedure being performed.[2]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders.[2] Full respiratory protection is essential.[3][4] Double-gloving provides an extra barrier against contamination.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[2] Engineering controls like a fume hood are the primary means of protection.[2] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact.[2] The specific procedure will dictate the necessary level of containment. |
II. Operational Plan: Step-by-Step Handling Procedures
A clear and concise plan for the handling of potent compounds is essential to prevent contamination and ensure a safe working environment.[5]
1.0 Preparation 1.1. Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment. 1.2. Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[5] 1.3. Gather Materials: Assemble all necessary laboratory equipment, reagents, and waste containers before starting. 1.4. PPE Selection: Select and inspect the appropriate PPE as outlined in the table above. Ensure all PPE fits correctly.
2.0 Donning PPE 2.1. Don inner gloves. 2.2. Don a disposable, solid-front lab coat with tight-fitting cuffs. 2.3. Don outer gloves, ensuring they overlap the cuffs of the lab coat. 2.4. Don respiratory protection, if required. 2.5. Don eye and face protection.
3.0 Experimental Procedures 3.1. Weighing: If weighing a solid, perform this task within the fume hood. Use a disposable weigh boat to avoid contamination of balances. 3.2. Solution Preparation: If preparing a solution, add the solvent to the compound slowly to prevent splashing. 3.3. Experimental Conduct: Carry out all manipulations of the compound within the designated handling area.
4.0 Decontamination 4.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent. 4.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures. 4.3. Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination.
III. Disposal Plan
The disposal of potent research compounds and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[2]
| Waste Type | Disposal Protocol | Key Considerations |
| Solid Waste (e.g., contaminated gloves, weigh boats) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Assume all disposable items that have come into contact with the compound are contaminated.[2] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | The container should be clearly labeled with the chemical name and concentration.[2] |
| Organic Solvent Waste | - Collect in a separate, sealed, and labeled container.- Dispose of through a certified hazardous waste vendor. | Ensure the container is compatible with the chemical. The label should clearly identify the contents as a potent compound.[2] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items. Do not overfill waste containers.[2] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Follow institutional guidelines for the disposal of contaminated PPE.[2] |
All chemical waste must be disposed of through an approved hazardous waste program.[6] It is crucial to segregate waste streams and never dispose of chemical waste down the drain or in the regular trash.[6][7]
IV. Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.
Caption: General workflow for the safe handling of a potent research compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. falseguridad.com [falseguridad.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
